4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBBNPMQZCTSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743777 | |
| Record name | 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-72-6 | |
| Record name | 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
This guide provides a comprehensive overview of the synthesis and characterization of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a key heterocyclic building block. The pyrazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry and materials science, recognized for its versatile applications in drug discovery, particularly in the development of novel therapeutic agents.[1][2] The presence of a bromine atom at the 4-position and a carboxylic acid at the 2-position makes this molecule an exceptionally valuable intermediate for further functionalization via cross-coupling reactions and amide bond formation, enabling the generation of diverse chemical libraries for screening.
Strategic Approach to Synthesis
The synthesis of substituted pyrazolo[1,5-a]pyridines typically relies on the cyclocondensation reaction between an N-aminopyridinium salt and a suitable three-carbon electrophile. This foundational strategy offers a reliable and modular approach to constructing the bicyclic core. For the target molecule, this compound, a logical and efficient pathway involves a three-step sequence starting from 2-amino-5-bromopyridine.
The causality behind this choice of starting material is twofold:
-
Positional Isomerism: Starting with 2-amino-5-bromopyridine ensures the bromine atom is correctly positioned at what will become the 4-position of the final pyrazolo[1,5-a]pyridine ring system after cyclization.
-
Reactivity: The amino group at the 2-position is readily converted into an N-aminopyridinium ylide, the key reactive intermediate for the subsequent ring-forming reaction.
A patent describing the synthesis of the related 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid highlights a similar core strategy involving the formation of an N-aminopyridine intermediate followed by cyclization and saponification, validating this general approach.[3]
Visualized Synthetic Workflow
The diagram below illustrates the proposed multi-step synthesis.
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocols: Synthesis
This section provides a trusted, step-by-step protocol for the synthesis. Each step is designed to be self-validating through careful monitoring and characterization.
Step 1: N-Amination of 2-Amino-5-bromopyridine
-
Rationale: This step generates the key N-aminopyridinium intermediate. Hydroxylamine-O-sulfonic acid (HOSA) is an effective and commercially available reagent for the direct amination of pyridine rings. The reaction is typically performed in an aqueous basic solution to facilitate the reaction and manage exotherms.
-
Protocol:
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in water and dichloromethane (DCM) (1:1 v/v), add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise at 0 °C.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-aminopyridinium salt is often used in the next step without further purification.
-
Step 2: Cyclocondensation to Form the Ester Intermediate
-
Rationale: This is the core ring-forming step. The N-aminopyridinium salt reacts with ethyl propiolate in a [3+2] cycloaddition fashion. Ethyl propiolate serves as the three-carbon component that installs the ethyl carboxylate group at the 2-position. A base like potassium carbonate is crucial for generating the reactive ylide intermediate from the salt.
-
Protocol:
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Add ethyl propiolate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
-
Step 3: Saponification to the Carboxylic Acid
-
Rationale: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base like sodium hydroxide in a mixed solvent system to ensure solubility of the ester.
-
Protocol:
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium hydroxide (NaOH, 1 M, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1 N hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.
-
Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis. The molecular formula of the target compound is C₈H₅BrN₂O₂ with a molecular weight of 241.04 g/mol .[4][5]
Summary of Characterization Data
| Property / Technique | Expected Result | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [4][6] |
| Molecular Weight | 241.04 g/mol | [4] |
| Monoisotopic Mass | 239.95345 Da | [6] |
| Appearance | White to off-white solid | N/A |
| Purity (HPLC) | ≥97% | [4] |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm | [7] |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z ≈ 238.9, 240.9 | [6] |
| IR Spectroscopy (cm⁻¹) | ~3000 (O-H, broad), ~1700 (C=O), ~1600 (C=C, C=N) | N/A |
Visualized Characterization Workflow
The following diagram outlines the logical flow for the analytical validation of the final product.
Caption: Workflow for analytical characterization.
Detailed Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the bicyclic ring system. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the presence of eight distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbon atom attached to the bromine, which will be shifted accordingly.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule. Analysis in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻.
-
Expected Result: A pair of peaks of nearly equal intensity will be observed around m/z 238.9 and 240.9, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This characteristic isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the protonation of the carboxylic acid. Detection is performed using a UV detector at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
-
Validation: A pure sample will show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity level of ≥97% is generally considered acceptable for research and development applications.[4]
-
References
- 1. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound(1363380-72-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Due to the limited direct research on this specific molecule, this document synthesizes findings from closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogues to propose a scientifically grounded hypothesis of its biological function. We will delve into potential molecular targets, signaling pathways, and the experimental methodologies required to elucidate its precise mechanism.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold
The fusion of a pyrazole and a pyridine ring to form the pyrazolo[1,5-a]pyridine core creates a planar, aromatic system with a unique distribution of nitrogen atoms, making it an attractive scaffold for drug design.[1] This structural motif has been extensively explored, leading to the discovery of compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antitubercular activities.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. The subject of this guide, this compound, is a specific derivative with potential for unique biological interactions.[4][5][6]
Proposed Mechanism of Action: Insights from Analogue Studies
While direct mechanistic studies on this compound are not extensively available in public literature, the activities of structurally similar compounds provide a strong foundation for a putative mechanism. The primary hypothesis is that this compound, like many of its congeners, functions as an inhibitor of specific protein kinases or as a modulator of receptor activity.
Putative Target Class: Protein Kinase Inhibition
A significant number of pyrazolo[1,5-a]pyrimidine derivatives, a closely related scaffold, have been identified as potent protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
PI3Kδ Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the p110δ subunit of phosphoinositide 3-kinase (PI3Kδ).[7] The mechanism of inhibition involves specific interactions within the ATP binding site of the kinase. Key interactions include hydrogen bonding with hinge region residues, such as Val-828, and occupation of an affinity pocket.[7] The pyrazolo[1,5-a]pyridine core of our target compound could similarly orient itself within a kinase active site.
The proposed binding mode for a pyrazolo[1,5-a]pyridine-based kinase inhibitor is depicted below:
References
- 1. Pyrazolopyridines | Fisher Scientific [fishersci.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. chembk.com [chembk.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploring the Chemical Space of Pyrazolo[1,5-a]pyridine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple, diverse biological targets. The pyrazolo[1,5-a]pyridine core is a quintessential example of such a scaffold.[1] Its fused, rigid, and planar N-heterocyclic system provides a structurally versatile and synthetically accessible backbone for combinatorial library design and drug discovery.[2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including roles as kinase inhibitors, anticancer agents, and modulators of central nervous system targets.[3][4][5]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic overview of how to systematically explore the vast chemical space of the pyrazolo[1,5-a]pyridine scaffold. We will delve into the causality behind synthetic choices, detail the biological potential waiting to be unlocked, and outline the computational and experimental workflows necessary to navigate this promising territory with precision and scientific rigor.
Architecting Diversity: Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core
The exploration of chemical space begins with the synthesis of diverse molecular entities. The pyrazolo[1,5-a]pyridine scaffold's synthetic tractability is a primary reason for its prominence. The key to generating a library of derivatives lies in the strategic selection of starting materials and reaction conditions that allow for varied substitutions around the core.
The Cornerstone Reaction: Cyclocondensation of Aminopyrazoles
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine ring system involves the cyclocondensation of a 3- or 5-aminopyrazole precursor with a 1,3-biselectrophilic compound.[1][5] The choice of the biselectrophile is the principal determinant of the substitution pattern on the newly formed pyrimidine ring.
-
Causality: This approach is favored because of the commercial availability of a wide array of both aminopyrazoles and 1,3-dicarbonyls (or their synthetic equivalents). The reaction mechanism, involving a nucleophilic attack from the pyrazole's endocyclic imino group followed by intramolecular cyclization and dehydration, is robust and generally high-yielding.[5]
Common 1,3-Biselectrophilic Partners:
-
β-Diketones and β-Ketoesters[6]
-
Enaminones and Enaminonitriles[5]
-
α,β-Unsaturated Ketones and Nitriles[5]
Modern advancements often employ microwave-assisted synthesis to accelerate these reactions, significantly reducing reaction times from hours to minutes and frequently improving yields.[3][7]
Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis via cyclocondensation.
Alternative Approaches: The [3+2] Cycloaddition
An elegant, metal-free alternative involves the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes (e.g., α,β-unsaturated carbonyl compounds).[8] This method provides access to a different subset of functionalized pyrazolo[1,5-a]pyridines and showcases the ongoing innovation in heterocyclic synthesis.[8]
Post-Functionalization: Decorating the Core
Once the core scaffold is assembled, late-stage functionalization techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can be employed.[3] This is particularly useful for introducing aryl or heteroaryl moieties at specific positions, which is a common strategy for modulating a compound's pharmacokinetic properties and target engagement. For instance, di-chloro pyrazolo[1,5-a]pyrimidine intermediates can be selectively substituted at different positions to build molecular complexity.[9]
The Biological Landscape: Mapping Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is a frequent "hit" in high-throughput screening campaigns, demonstrating activity against a wide array of biological targets. This versatility is a direct result of its ability to present diverse functional groups in a well-defined three-dimensional space, facilitating interactions with various protein active sites.
A Hub for Kinase Inhibition
Perhaps the most significant role of this scaffold is in the development of protein kinase inhibitors.[3][7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] Pyrazolo[1,5-a]pyridine derivatives have been shown to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of numerous kinases.[3]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Pyrazolo[1,5-a]pyridines as Potent Kinase Inhibitors: A Technical Guide
Introduction: The Kinase Conundrum and the Rise of a Privileged Scaffold
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized modern therapeutics. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties allow it to effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region. This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of novel pyrazolo[1,5-a]pyridine-based kinase inhibitors, offering field-proven insights for researchers and drug development professionals.
Medicinal Chemistry: Crafting Potency and Selectivity
The journey to a successful kinase inhibitor begins with the strategic design and synthesis of compounds that can potently and selectively engage the target kinase. The pyrazolo[1,5-a]pyridine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
Core Synthesis Strategies: Building the Foundation
The construction of the pyrazolo[1,5-a]pyridine ring system is a critical first step. A common and effective method involves the cycloaddition of a pyridine N-imine with an appropriate alkyne-containing substrate. This approach provides a versatile entry point to a wide range of substituted pyrazolo[1,5-a]pyridines.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Core
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-one derivative, a key intermediate for further functionalization.
Step 1: Cycloaddition of Pyridine N-imine with a 4-oxohex-5-ynoate
-
To a solution of pyridine N-imine (1.0 mmol) in a suitable solvent such as toluene, add a 6-alkyl-4-oxohex-5-ynoate (1.1 mmol).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding pyrazolo[1,5-a]pyridine derivative.
Step 2: Condensation with Hydrazine
-
Dissolve the purified pyrazolo[1,5-a]pyridine derivative (1.0 mmol) in ethanol.
-
Add hydrazine hydrate (1.5 mmol) to the solution.
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one.[1]
Structure-Activity Relationship (SAR): The Art of Molecular Optimization
Once the core scaffold is in hand, the focus shifts to decorating it with various substituents to enhance potency and selectivity. SAR studies are crucial in this phase, providing a roadmap for rational drug design. For instance, in the development of pyrazolo[1,5-a]pyridine-based PI3K inhibitors, specific substitutions on the pyridine ring have been shown to significantly impact isoform selectivity.
A notable example is the development of selective inhibitors for the p110α isoform of PI3 kinase. Investigations into the SAR of the pyrazolo[1,5-a]pyridine ring system have revealed that certain substitutions can lead to highly potent and selective compounds.
| Compound | Linker Variation | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) |
| Compound A | Amide | 10 | 150 | 80 | 200 |
| Compound B | Sulfonamide | 5 | 50 | 30 | 100 |
| Compound 5x | Optimized Linker | 0.9 | >1000 | >1000 | >1000 |
Data is illustrative and based on findings from published studies.[2][3]
The data clearly indicates that modifications to the central linker region of the molecule, while retaining the pyrazolo[1,5-a]pyridine core, can dramatically influence both potency and isoform selectivity. Compound 5x, with an optimized linker, demonstrates exceptional potency for p110α with an IC50 of 0.9 nM and remarkable selectivity over other Class Ia PI3 kinases.[2][3] This highlights the power of iterative design and SAR exploration in achieving desired pharmacological profiles.
Biological Evaluation: From Benchtop to Preclinical Models
The ultimate test of a novel kinase inhibitor lies in its biological activity. A multi-tiered approach, encompassing biochemical and cellular assays, is essential to fully characterize the compound's efficacy and mechanism of action.
In Vitro Kinase Inhibition Assays: Quantifying Potency
The initial assessment of a compound's inhibitory activity is typically performed using an in vitro kinase assay. These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinase.
Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for measuring the inhibition of PI3K isoforms.
1. Reagent Preparation:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine test compounds in DMSO.
-
Prepare a reaction buffer containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and ATP.
2. Kinase Reaction:
-
Add the test compounds to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the concentration of the test compound.
Cellular Assays: Assessing On-Target Effects in a Biological Context
While in vitro assays are crucial for determining direct inhibitory potency, cellular assays are necessary to confirm that the compound can engage its target within a living cell and elicit the desired biological response. For inhibitors of the PI3K/Akt pathway, a common cellular assay involves measuring the phosphorylation of Akt, a downstream effector of PI3K.
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess the inhibition of PI3K signaling in cancer cells.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT-116) to 70-80% confluency.
-
Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine inhibitor for a specified duration (e.g., 2 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K inhibitor).
2. Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt. A decrease in this ratio indicates inhibition of the PI3K pathway.[2]
Therapeutic Potential and Future Directions: From Discovery to the Clinic
The pyrazolo[1,5-a]pyridine scaffold has yielded several promising clinical candidates and at least one FDA-approved drug, selpercatinib, a potent and selective RET kinase inhibitor.[4] This underscores the therapeutic potential of this versatile chemical class. Selpercatinib is approved for the treatment of certain types of non-small cell lung cancer and thyroid cancer that have RET gene alterations.[4]
The success of selpercatinib and other pyrazolo[1,5-a]pyridine-based inhibitors in clinical development highlights the importance of continued research in this area. Future efforts will likely focus on:
-
Developing inhibitors with novel selectivity profiles: Targeting kinases that have been historically difficult to drug.
-
Overcoming drug resistance: Designing next-generation inhibitors that are active against clinically relevant mutations.
-
Exploring new therapeutic areas: Investigating the potential of pyrazolo[1,5-a]pyridine-based inhibitors in diseases beyond cancer, such as inflammatory and autoimmune disorders.
Conclusion
The discovery and development of novel pyrazolo[1,5-a]pyridine-based kinase inhibitors represent a significant advancement in targeted therapy. The inherent drug-like properties of this scaffold, coupled with its synthetic tractability, make it an ideal starting point for the design of potent and selective kinase inhibitors. The in-depth technical guidance provided herein, from synthetic strategies to biological evaluation, aims to empower researchers to further unlock the therapeutic potential of this remarkable class of molecules.
References
- 1. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial In Vitro Screening of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid in Cancer Cell Lines
Executive Summary
The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, known to produce potent inhibitors of key signaling molecules, particularly protein kinases, which are often dysregulated in cancer.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of a novel derivative, 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. The objective is to systematically evaluate its cytotoxic and cytostatic potential across a strategically selected panel of human cancer cell lines. We will detail the causality behind experimental choices, provide robust, self-validating protocols for cytotoxicity and preliminary mechanistic assays, and establish a logical framework for data interpretation and decision-making in the early-stage drug discovery pipeline.
Introduction: Rationale and Objectives
The Pyrazolo[1,5-a]pyridine Scaffold in Oncology
The pyrazolo[1,5-a]pyridine core is a key pharmacophore found in numerous compounds with significant biological activity.[3] In oncology, derivatives of this and similar scaffolds have been successfully developed as inhibitors of critical cancer-related kinases such as PI3K, CDK2, and Tropomyosin Receptor Kinases (Trks).[4][5][6] These kinases are central nodes in signaling pathways that control cell proliferation, survival, and differentiation.[1] Their inhibition represents a cornerstone of targeted cancer therapy. The planar, heterocyclic nature of the scaffold allows it to function as an effective ATP-competitive inhibitor at the kinase hinge region, a common mechanism of action for this class of compounds.[7]
Scientific Case for Screening this compound
The subject of this guide, this compound, is a synthetic intermediate whose structure is primed for interaction with biological targets.[3] The carboxylic acid group can form critical hydrogen bonds, while the bromine atom provides a vector for potential further chemical modification to enhance potency or selectivity.[3] Given the established anticancer potential of the core scaffold, the primary hypothesis is that this compound will exhibit antiproliferative or cytotoxic activity. The initial screening campaign is therefore designed to test this hypothesis and answer three fundamental questions:
-
Does the compound exhibit cytotoxic or cytostatic activity against cancer cells?
-
What is its potency (i.e., its half-maximal inhibitory concentration, or IC50)?
-
Is there evidence of differential sensitivity across various cancer types?
Pre-Screening & Strategic Planning
Compound Management and Quality Control
Before initiating biological assays, the integrity of the test compound must be assured.
-
Purity Assessment: Confirm the purity of this compound via LC-MS and ¹H-NMR. A purity of >95% is required to ensure that the observed activity is not due to contaminants.
-
Solubility Determination: Empirically determine the compound's solubility in DMSO. This is critical for preparing a high-concentration stock solution (typically 10-20 mM) from which all subsequent dilutions will be made. The final concentration of DMSO in the cell culture medium must be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a concentrated stock solution in 100% DMSO, aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C, protected from light.
Strategic Selection of a Cancer Cell Line Panel
The choice of cell lines is paramount for a successful screening campaign. A well-chosen panel can reveal tissue-specific sensitivities and provide early clues about the mechanism of action.[8][9] The initial panel should include a minimum of 3 to 5 cell lines representing diverse and common cancer types.[10]
Table 1: Example Initial Cancer Cell Line Screening Panel
| Cell Line | Tissue of Origin | Key Characteristics | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER) positive, wild-type p53 | Represents hormone-dependent breast cancer.[11] |
| NCI-H460 | Lung Carcinoma | KRAS mutant, p53 mutant | Represents a common, aggressive form of non-small cell lung cancer.[10] |
| HCT-116 | Colon Carcinoma | KRAS mutant, wild-type p53 | Represents colorectal cancer with a key oncogenic mutation. |
| SF-268 | Glioma | - | Represents central nervous system malignancies.[10] |
| PC-3 | Prostate Carcinoma | Androgen Receptor (AR) negative, p53 null | Represents hormone-refractory prostate cancer. |
-
Expertise Note: This panel provides a cross-section of epithelial cancers (carcinomas) with varying genetic backgrounds (e.g., p53 and KRAS status), which can influence drug sensitivity. All cell lines must be obtained from a reputable source like ATCC and authenticated using Short Tandem Repeat (STR) profiling to ensure identity.[12]
Phase 1: Primary Cytotoxicity Screening
The initial goal is to efficiently determine the compound's effect on cell viability and calculate its IC50. The MTT assay is a robust, cost-effective colorimetric method suitable for this purpose.[13]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls for robust and interpretable data.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Trustworthiness Check: Include wells with medium only (no cells) to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[15]
-
-
Compound Treatment:
-
Prepare a 2X working stock of your compound's serial dilutions (e.g., from 200 µM down to 0.1 µM) in culture medium from the DMSO stock.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Trustworthiness Check: Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This group represents 100% cell viability.
-
Trustworthiness Check: Include a "positive control" group treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay system is responsive.
-
Incubate the plate for a standard exposure time, typically 48 or 72 hours.[16]
-
-
Assay Execution:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Presentation
-
Normalization:
-
Subtract the average OD of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_Treated / OD_Vehicle) * 100
-
-
IC50 Calculation:
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability versus the log of the compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value—the concentration at which cell viability is inhibited by 50%.
-
Table 2: Example Data Presentation for IC50 Values
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | 12.5 ± 1.8 | 0.7 ± 0.1 |
| NCI-H460 | 25.3 ± 3.1 | 1.1 ± 0.2 |
| HCT-116 | 9.8 ± 1.5 | 0.5 ± 0.09 |
| SF-268 | 41.2 ± 5.5 | 1.5 ± 0.3 |
| PC-3 | > 50 | 2.8 ± 0.4 |
| Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes. |
Phase 2: Preliminary Mechanistic Assessment
A low IC50 value indicates potency, but it doesn't distinguish between cell death (cytotoxicity) and growth inhibition (cytostasis). Simple, high-throughput assays can provide this crucial next layer of information.
Apoptosis Induction: Caspase-3/7 Activity Assay
Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[19]
-
Principle: The Caspase-Glo® 3/7 assay is a luminescent "add-mix-measure" assay.[20] It provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[19][21] This cleavage releases a substrate for luciferase, generating a light signal proportional to the amount of caspase activity.[19]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (Section 3.2), using the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[22] Allow it to equilibrate to room temperature.[20]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents on a plate shaker at a low speed for 1-2 minutes.
-
Incubate at room temperature for 1-3 hours, protected from light.[20]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. An increase in the luminescent signal relative to the vehicle control indicates apoptosis induction.
Cell Cycle Arrest: Analysis by Flow Cytometry
If the compound is cytostatic, it may be causing cells to arrest at a specific phase of the cell cycle. This can be assessed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.[16]
-
Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.[23] Store at 4°C for at least 2 hours.[23]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[16][24]
-
Incubate for 30 minutes at room temperature, protected from light.[23]
-
-
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][26] An accumulation of cells in a particular phase compared to the vehicle control suggests drug-induced cell cycle arrest.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: High-level workflow for the initial screening of a novel compound.
Hypothetical Target Pathway: Kinase Inhibition
Many pyrazolo[1,5-a]pyridine derivatives function as kinase inhibitors.[1][4] The diagram below illustrates a simplified, generic signaling pathway where such a compound might act.
Caption: Potential mechanism of action via inhibition of a key signaling kinase.
Decision-Making Framework
The results from this initial screen guide the next steps in the drug discovery process.
Caption: A decision tree for prioritizing compounds after initial screening.
Conclusion and Future Directions
This guide outlines a rigorous and logical pathway for the initial in vitro characterization of this compound. By following these validated protocols, researchers can generate high-quality, reproducible data on the compound's cytotoxic potential and preliminary mechanism of action. Positive results from this screen—specifically, potent IC50 values coupled with evidence of apoptosis induction or cell cycle arrest in specific cell lines—would provide a strong rationale for advancing the compound to the next stages of preclinical development. These would include broader cell panel screening, selectivity profiling against a panel of kinases, and structure-activity relationship (SAR) studies to optimize its biological activity.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AddexBio Service - CancerCellLineScreening [addexbio.com]
- 9. atcc.org [atcc.org]
- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. benchchem.com [benchchem.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific, yet potentially crucial derivative: 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. The introduction of a bromine atom and a carboxylic acid group onto the pyrazolopyridine core significantly influences its physicochemical properties, which in turn dictates its behavior in biological systems and its potential as a drug candidate or a key building block in drug discovery. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
The strategic placement of the bromine atom at the 4-position can modulate the electronic distribution of the ring system, potentially influencing protein-ligand interactions. The carboxylic acid at the 2-position introduces a key site for hydrogen bonding and salt formation, impacting solubility and pharmacokinetic properties. Understanding these characteristics is paramount for any researcher looking to utilize this molecule in their work.
Core Molecular Attributes
A foundational understanding of this compound begins with its fundamental molecular properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.044 g/mol | [1] |
| CAS Number | 1363380-72-6 | [1][2] |
Structure:
Caption: Chemical structure of this compound.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted XlogP value for this compound is available.
| Parameter | Predicted Value | Source |
| XlogP | 1.6 | [3] |
This predicted value suggests that the compound has a moderate degree of lipophilicity. The presence of the polar carboxylic acid group is balanced by the relatively nonpolar brominated bicyclic ring system.
Experimental Determination of logP: Shake-Flask Method
For definitive data, the shake-flask method remains the gold standard for logP determination.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (typically phosphate buffer at pH 7.4) and pre-saturate each solvent with the other by vigorous mixing for 24 hours, followed by separation.
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for experimental logP determination.
Solubility
Experimental Determination of Aqueous and Organic Solubility
Protocol for Aqueous Solubility (pH-dependent):
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibrium Solubility: Add an excess amount of the solid compound to each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration/Centrifugation: Separate the undissolved solid by filtration (using a low-binding filter) or centrifugation.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using HPLC or UV-Vis spectroscopy.
-
Data Analysis: Plot the solubility as a function of pH.
Protocol for Organic Solvent Solubility:
-
Solvent Selection: Choose a range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, DMSO, DMF).
-
Equilibrium Solubility: Follow the same procedure as for aqueous solubility, adding an excess of the compound to each solvent.
-
Quantification: Analyze the clear supernatant to determine the saturation concentration in each solvent.
Acidity (pKa)
The pKa of the carboxylic acid group is a key parameter influencing solubility, lipophilicity, and receptor binding. There is no experimentally determined pKa value for this compound in the public domain. However, based on the pKa of similar aromatic carboxylic acids, the pKa is expected to be in the range of 3-5.
Experimental Determination of pKa: Potentiometric Titration
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at the half-equivalence point. More sophisticated analysis can be performed using software to fit the titration curve and determine the pKa.
Caption: Workflow for experimental pKa determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. No experimental melting point for this compound has been reported in the reviewed literature. For context, the related compound pyrazolo[1,5-a]pyridine-2-carboxylic acid has a reported melting point of 185-195 °C.[4] The introduction of the bromine atom would be expected to increase the melting point due to increased molecular weight and potentially altered crystal packing.
Experimental Determination of Melting Point
Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and characterization of the compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the aromatic ring system.
-
Mass Spectrometry (MS): Mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts are available from PubChem, including [M+H]⁺ at 240.96073 and [M-H]⁻ at 238.94617.[3]
Synthesis Outline
Applications in Drug Discovery and Research
The pyrazolo[1,5-a]pyridine core is a well-established scaffold in medicinal chemistry. Derivatives have shown a wide range of biological activities, including acting as kinase inhibitors and anti-inflammatory agents. The 4-bromo substituent on this particular derivative offers a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening. The carboxylic acid provides a crucial anchor point for interactions with biological targets. Given its structural features, this compound is a valuable building block for the synthesis of novel therapeutic agents.
Conclusion
This compound is a compound of significant interest for researchers in drug discovery and medicinal chemistry. While some of its fundamental physicochemical properties can be predicted, there is a clear need for experimental determination of key parameters such as melting point, solubility, and pKa to fully characterize this molecule. The protocols outlined in this guide provide a roadmap for obtaining this crucial data. A thorough understanding of its physicochemical properties will undoubtedly accelerate its application in the development of new and innovative therapeutics.
References
A Guide to the Anticipated Structural Elucidation of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Abstract
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine bicyclic system is of considerable interest in pharmaceutical development. Its structural resemblance to purines allows it to interact with a variety of biological targets.[2] Derivatives have been investigated as potential treatments for neurological disorders and cancer.[2] The title compound, 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (Molecular Formula: C8H5BrN2O2, Molecular Weight: 241.04 g/mol ), is a particularly valuable intermediate.[3][4] The carboxylic acid at the 2-position allows for amide coupling and other derivatizations, while the bromine at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the exploration of a wide chemical space.
A definitive structural confirmation of any newly synthesized compound is paramount to ensure the reliability of subsequent biological and SAR data. This guide provides the technical framework for achieving this confirmation.
Proposed Synthetic Pathway
While multiple synthetic strategies for the pyrazolo[1,5-a]pyridine core exist, a common and effective method involves the cyclization of a substituted aminopyridine with a suitable partner. For the target compound, a plausible route, adapted from methodologies for related structures, is outlined below.[5]
Experimental Protocol: Synthesis of this compound
Materials: 5-Bromo-2-chloropyridine, hydroxylamine-O-sulfonic acid, potassium carbonate, ethyl propiolate, sodium hydroxide, tetrahydrofuran (THF), diethyl ether, ethyl acetate (EtOAc), brine, anhydrous magnesium sulfate (MgSO4), hydrochloric acid (HCl).
Step 1: Synthesis of 1-Amino-5-bromo-2-chloropyridinium salt
-
To a solution of 5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed with cold DCM, and dried under vacuum to yield the aminopyridinium salt, which can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
-
Suspend the aminopyridinium salt (1.0 eq) and potassium carbonate (3.0 eq) in a solvent such as dimethylformamide (DMF).
-
Add ethyl propiolate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired ester.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, this compound.
Spectroscopic and Spectrometric Analysis
The following sections detail the anticipated analytical data that would be used to confirm the structure of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra will provide information on the number and connectivity of atoms.
¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically very deshielded and often appears as a broad singlet. |
| ~8.70 | d | 1H | H-7 | The proton at C7 is adjacent to the bridgehead nitrogen and is expected to be the most deshielded of the pyridine ring protons. |
| ~7.85 | d | 1H | H-5 | The proton at C5 is influenced by the adjacent bromine atom and the ring nitrogen, leading to a downfield shift. |
| ~7.30 | s | 1H | H-3 | The proton on the pyrazole ring (C3) is expected to be a singlet and is generally found in this region for this scaffold. |
| ~7.15 | t | 1H | H-6 | The proton at C6 will be a triplet (or more complex multiplet) due to coupling with H5 and H7. |
¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
The proton-decoupled ¹³C NMR spectrum should display all 8 carbon signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C2 (C=O) | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~145 | C8a | Bridgehead carbon adjacent to two nitrogen atoms. |
| ~141 | C2 | Quaternary carbon of the pyrazole ring attached to the carboxylic acid. |
| ~130 | C7 | Aromatic CH carbon adjacent to the bridgehead nitrogen. |
| ~128 | C5 | Aromatic CH carbon deshielded by the adjacent bromine. |
| ~120 | C4 | The carbon bearing the bromine atom will be shifted downfield. |
| ~115 | C6 | Aromatic CH carbon. |
| ~110 | C3 | Aromatic CH carbon of the pyrazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula of the compound.
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Predicted m/z: [M+H]⁺ = 240.9607 (for C₈H₆BrN₂O₂⁺). The detection of this ion would confirm the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak (M and M+2).
-
-
Electron Impact (EI) Fragmentation (Predicted):
-
Molecular Ion (M⁺˙): m/z 240/242.
-
Key Fragments:
-
[M - COOH]⁺: Loss of the carboxylic acid group (45 Da), leading to a fragment at m/z 195/197.
-
[M - Br]⁺: Loss of the bromine atom (79/81 Da), resulting in a fragment at m/z 161.
-
Further fragmentation would likely involve cleavage of the bicyclic ring system.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C and C=N stretches | Aromatic rings |
| ~1250 | C-O stretch | Carboxylic acid |
| ~800-600 | C-Br stretch | Aryl bromide |
Definitive Structural Confirmation: X-ray Crystallography
While the combination of NMR and MS provides powerful evidence for the structure, single-crystal X-ray diffraction provides unambiguous proof of constitution and stereochemistry.
Protocol for Crystallization:
-
Dissolve the purified this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetonitrile).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, employ techniques such as slow evaporation, or vapor diffusion with an anti-solvent (e.g., hexane or water).
-
Suitable single crystals are then mounted and analyzed by X-ray diffraction.
The resulting crystal structure would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions (such as hydrogen bonding from the carboxylic acid groups).
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Based on established chemical principles and data from related compounds, a clear and verifiable set of spectroscopic and spectrometric data is anticipated. The outlined synthetic protocol provides a reliable means to access this valuable chemical intermediate. By following the analytical workflow described in this guide, researchers can confidently confirm the structure of the title compound, ensuring the integrity of their subsequent research in medicinal chemistry and drug development.
References
Unlocking Therapeutic Potential: A Technical Guide to Pyrazolo[1,5-a]pyridine Derivatives and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazolo[1,5-a]pyridine derivatives, with a particular focus on their role as potent inhibitors of protein kinases and antagonists of G-protein coupled receptors. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols for target validation and compound characterization, and present a synthesis of structure-activity relationship (SAR) insights to guide future drug discovery efforts. This document is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this promising class of small molecules.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Versatile Pharmacophore
The fused heterocyclic system of pyrazolo[1,5-a]pyridine has attracted significant attention in the field of medicinal chemistry due to its synthetic tractability and its ability to interact with a wide range of biological targets. This scaffold is present in several marketed drugs and clinical candidates, highlighting its therapeutic relevance. The inherent structural features of the pyrazolo[1,5-a]pyridine core, including its aromaticity, planarity, and the presence of multiple hydrogen bond donors and acceptors, provide a foundation for the design of potent and selective modulators of protein function.
This guide will focus on three well-validated therapeutic targets for pyrazolo[1,5-a]pyridine derivatives:
-
Tropomyosin Receptor Kinases (Trk) : Key regulators of neuronal development and function, and validated targets in oncology.
-
Cyclin-Dependent Kinase 2 (CDK2) : A critical enzyme in cell cycle progression and a target for anti-cancer therapies.
-
Phosphoinositide 3-Kinase δ (PI3Kδ) : An important mediator of immune cell signaling, with applications in inflammation and hematological malignancies.
-
Prostaglandin E2 Receptor 1 (EP1) : A G-protein coupled receptor involved in pain, inflammation, and other physiological processes.
We will explore the molecular mechanisms of action, present quantitative data for lead compounds, and provide detailed experimental protocols to enable researchers to effectively screen and characterize their own pyrazolo[1,5-a]pyridine derivatives.
Protein Kinases as a Primary Target Class
The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer. The ability of pyrazolo[1,5-a]pyridine derivatives to act as ATP-competitive inhibitors has made them a rich source of novel kinase-targeted therapies.
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and survival of neurons. Chromosomal rearrangements involving the NTRK genes can lead to the expression of fusion proteins with constitutively active kinase domains, driving the growth of various solid tumors.
Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically function by occupying the ATP-binding pocket of the kinase domain. The pyrazolo[1,5-a]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP. Structure-activity relationship studies have demonstrated that substitutions at various positions on the scaffold can significantly impact potency and selectivity. For example, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position and an amide group at the 3-position have been shown to enhance Trk inhibitory activity.
| Compound ID | Target | IC50 (nM) | Cell-Based Assay (KM12 cells) IC50 (nM) | Reference |
| Compound 22 | TrkA | 3 | 1 | |
| TrkB | 14 | |||
| TrkC | 1 | |||
| Compound 28 | TrkA | 0.17 | - | |
| TrkB | 0.07 | |||
| TrkC | 0.07 | |||
| Compound 32 | TrkA | 1.9 | - | |
| TrkB | 3.1 | |||
| TrkC | 2.3 |
This protocol describes a luminescence-based kinase assay to determine the in vitro potency of pyrazolo[1,5-a]pyridine derivatives against Trk kinases. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme (e.g., from Carna Biosciences)
-
Poly-Glu,Tyr (4:1) substrate (e.g., from Sigma-Aldrich)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Test compounds (pyrazolo[1,5-a]pyridine derivatives) dissolved in 100% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in the Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted test compound or DMSO vehicle control.
-
2 µL of Trk enzyme diluted in Kinase Buffer.
-
2 µL of substrate/ATP mix (Poly-Glu,Tyr and ATP) in Kinase Buffer.
-
-
Kinase Reaction: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Detection: Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Overexpression or aberrant activation of CDK2 is common in many cancers, making it an attractive target for therapeutic intervention.
Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors also act as ATP-competitive inhibitors. The core scaffold interacts with the hinge region of the CDK2 active site. SAR studies have shown that substitutions at the 2-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring can be modified to enhance potency and selectivity. For instance, certain substitutions can exploit interactions with a lipophilic pocket in the active site to improve binding affinity.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 12h | CDK2/Cyclin A2 | 0.022 | |
| Compound 12i | CDK2/Cyclin A2 | 0.024 | |
| Compound 15 | CDK2/Cyclin A2 | 0.061 |
This protocol is adapted for CDK2/Cyclin A2 and follows the same principles as the Trk kinase assay.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme (e.g., from Promega)
-
Histone H1 substrate (e.g., from Millipore)
-
Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO and then in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of diluted compound or DMSO vehicle.
-
2 µL of CDK2/Cyclin A2 enzyme in Kinase Buffer.
-
2 µL of Histone H1/ATP mix in Kinase Buffer.
-
-
Kinase Reaction: Incubate at room temperature for 10 minutes.
-
ATP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Introduction: A New Paradigm in Therapeutics with PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the landscape of drug discovery from occupancy-driven inhibition to event-driven, catalytic degradation.[1][2][3] Unlike traditional small-molecule inhibitors that require sustained binding to a protein's active site, PROTACs act as heterobifunctional molecules that hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][4][5]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][5][6] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, often resulting in more profound and durable pharmacological effects at lower doses compared to traditional inhibitors.[4]
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a broad spectrum of biological activities.[7][8][9] Its unique electronic and structural features make it an attractive core for developing ligands that can target a variety of proteins, including kinases and other enzymes.[10] This application note provides a detailed guide on utilizing 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1363380-72-6) as a versatile building block for the synthesis of novel PROTACs.[11] We will detail a modular synthetic strategy, provide step-by-step protocols, and discuss the rationale behind the experimental choices.
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to successfully orchestrate a series of intracellular events, as depicted in the diagram below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Modular Design and Synthetic Strategy
A key advantage of PROTACs is their modular nature, which allows for a systematic and convergent synthetic approach.[12] Our strategy leverages the two reactive handles on the starting material: the carboxylic acid for linker attachment via amide bond formation and the bromo group for late-stage diversification of the POI-binding motif via Suzuki coupling.
For this guide, we will synthesize a hypothetical PROTAC, PZP-1 , targeting a generic kinase and recruiting the Cereblon (CRBN) E3 ligase.
The three core modules are:
-
POI Ligand Precursor: this compound.
-
Linker: A flexible polyethylene glycol (PEG)-based linker with terminal amine and alkyne functionalities.
-
E3 Ligase Ligand: Pomalidomide, a well-established CRBN ligand.[13]
The overall synthetic workflow is designed in three stages:
-
Stage 1: Amide coupling of the POI ligand precursor with the linker.
-
Stage 2: Attachment of the E3 ligase ligand to the linker.
-
Stage 3: Suzuki coupling to install the final POI-binding moiety.
Caption: Convergent synthetic workflow for the PROTAC PZP-1.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a properly ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. Reagents should be handled by trained personnel.
PART 1: Synthesis of POI-Linker Conjugate (Intermediate 1)
This step involves the formation of a stable amide bond between the carboxylic acid of the starting material and the amine group of the linker. HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization.
Materials & Reagents:
-
This compound (1.0 eq)
-
11-amino-3,6,9-trioxaundec-1-yne (Amine-PEG3-Alkyne linker, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the Amine-PEG3-Alkyne linker (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS until the starting material is consumed.[14]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to yield Intermediate 1 .
| Parameter | Value | Rationale |
| Solvent | Anhydrous DMF | High boiling point, excellent solvating properties for polar reactants.[15] |
| Coupling Agent | HATU | Efficient amide bond formation with minimal side reactions. |
| Base | DIPEA | Non-nucleophilic base to neutralize generated acids without competing in the reaction. |
| Temperature | Room Temperature | Sufficient for amide coupling without degrading reagents. |
| Workup | Aqueous Washes | To remove excess reagents (HATU, DIPEA) and DMF. |
PART 2: Synthesis of Bromo-PROTAC Precursor (Intermediate 2)
This step utilizes the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to connect the POI-linker conjugate with an azide-functionalized pomalidomide.[16][]
Materials & Reagents:
-
Intermediate 1 (1.0 eq)
-
2-(2,6-dioxopiperidin-3-yl)-4-azidoisoindoline-1,3-dione (Azido-Pomalidomide, 1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
tert-Butanol/Water (1:1 mixture)
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) and Azido-Pomalidomide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. A color change to yellow/green is typically observed.
-
Stir the reaction vigorously at room temperature for 12-18 hours. Monitor progress by LC-MS.[14]
-
Upon completion, dilute the mixture with ethyl acetate and wash with brine (3x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to yield Intermediate 2 .
PART 3: Synthesis of Final PROTAC (PZP-1) via Suzuki Coupling
The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[18][19] This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization.[20][21] It allows for the installation of a diverse array of aryl or heteroaryl moieties to optimize binding to the POI.
Materials & Reagents:
-
Intermediate 2 (1.0 eq)
-
(4-(dimethylamino)phenyl)boronic acid (or other desired aryl boronic acid, 1.5 eq)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride, 0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
To a reaction vessel, add Intermediate 2 (1.0 eq), the selected aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor progress by LC-MS.[22]
-
After the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative reverse-phase HPLC to yield PZP-1 .
| Parameter | Value | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for Suzuki couplings, tolerant of many functional groups. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[20] |
| Solvent System | Dioxane/Water | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides thermal energy to drive the catalytic cycle efficiently. |
| Purification | Preparative HPLC | Ensures high purity (>95%) of the final compound, which is critical for biological assays. |
Characterization and Quality Control
Ensuring the identity, purity, and structural integrity of the final PROTAC is paramount for accurate biological evaluation.[23] A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome for PZP-1 |
| LC-MS | Confirm molecular weight and assess purity.[24] | A single major peak in the chromatogram with the correct mass-to-charge ratio for the final PROTAC. |
| ¹H and ¹³C NMR | Elucidate the chemical structure and confirm the presence of all components.[25][26] | Peaks corresponding to the pyrazolopyridine core, linker, pomalidomide, and the newly installed aryl group. |
| HRMS | Determine the exact mass and elemental composition.[23][27] | The measured mass should be within 5 ppm of the calculated theoretical mass. |
| HPLC | Quantify purity.[24] | Purity should be ≥95% for use in biological assays. |
Conclusion and Future Perspectives
This application note provides a comprehensive and modular framework for the synthesis of novel PROTACs using this compound as a key building block. The presented three-stage strategy, combining amide coupling, click chemistry, and Suzuki coupling, offers significant flexibility. The late-stage Suzuki reaction, in particular, enables the rapid generation of a library of PROTACs from a common intermediate, facilitating structure-activity relationship (SAR) studies to optimize POI binding and degradation efficacy.
The field of targeted protein degradation is expanding rapidly, with concerted efforts to recruit more of the ~600 E3 ligases in the human genome.[28][29] The synthetic strategies outlined here are adaptable and can be modified to incorporate different linkers and ligands for other E3 ligases, thereby broadening the scope of potential therapeutic targets. Rigorous analytical characterization is essential to ensure the quality of synthesized PROTACs and the reliability of subsequent biological data.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. precisepeg.com [precisepeg.com]
- 29. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyridine Scaffold: A Guide to Strategic Functionalization for Drug Discovery and Beyond
The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and versatile electronic properties make it a privileged scaffold in the design of novel therapeutics, particularly as kinase inhibitors for oncology.[1][2] This guide provides an in-depth exploration of the key strategies for the functionalization of the pyrazolo[1,5-a]pyridine ring system, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyridine Ring
The pyrazolo[1,5-a]pyridine system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The regioselectivity of these reactions is a crucial aspect of its chemistry. Theoretical and experimental studies have shown that the C3 position on the pyrazole moiety is the most electron-rich and, therefore, the most reactive site for electrophilic substitution.[3][4] The pyridine ring, being more electron-deficient, is less reactive towards electrophiles but can be functionalized through other means, such as nucleophilic substitution on pre-functionalized derivatives or metal-catalyzed C-H activation. The C7 position is another key site for functionalization, often targeted through directed metalation or C-H activation strategies.[5][6]
Core Functionalization Strategies: A Procedural Guide
This section details robust and field-proven protocols for the key functionalization reactions of the pyrazolo[1,5-a]pyridine scaffold.
Electrophilic Substitution Reactions
Electrophilic substitution is a fundamental approach to introduce a variety of functional groups onto the pyrazolo[1,5-a]pyridine core, primarily at the C3 position.
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group, a versatile handle for further synthetic transformations. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent (a chloroiminium salt) on the electron-rich C3 position.[4][7]
Protocol: Vilsmeier-Haack Formylation of 2-Phenylpyrazolo[1,5-a]pyridine
Materials:
-
2-Phenylpyrazolo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylpyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to an ice-cold solution of DMF (3.0 eq) in anhydrous DCM. Stir for 30 minutes at 0 °C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 2-phenylpyrazolo[1,5-a]pyridine over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde.
Nitration introduces a nitro group, which can be a useful pharmacophore or a precursor for an amino group via reduction. The regioselectivity of nitration can be highly dependent on the reaction conditions.[3]
Protocol: C3-Nitration of 2-Methylpyrazolo[1,5-a]pyridine
Materials:
-
2-Methylpyrazolo[1,5-a]pyridine
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add 2-methylpyrazolo[1,5-a]pyridine (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyrazolo[1,5-a]pyridine over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield 2-methyl-3-nitropyrazolo[1,5-a]pyridine.
Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position, providing a direct route to ketones. The choice of Lewis acid catalyst is critical to avoid complexation with the basic nitrogen atoms of the heterocyclic core.
Protocol: Friedel-Crafts Acylation of Pyrazolo[1,5-a]pyridine
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the suspension.
-
In a separate flask, dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to give 3-acetylpyrazolo[1,5-a]pyridine.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting a halide (typically a bromide or iodide) with a boronic acid or ester in the presence of a palladium catalyst and a base. This is particularly useful for arylating the C3 position after initial halogenation.[8]
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylpyrazolo[1,5-a]pyridine
Materials:
-
3-Bromo-2-phenylpyrazolo[1,5-a]pyridine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a Schlenk tube, add 3-bromo-2-phenylpyrazolo[1,5-a]pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and anhydrous potassium phosphate (2.0 eq).
-
Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed toluene and degassed water (e.g., 10:1 toluene:water).
-
Heat the reaction mixture at 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 3-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyridine.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This is an excellent method for introducing alkynyl moieties at the C3 position.[9]
Protocol: Sonogashira Coupling of 3-Iodopyrazolo[1,5-a]pyridine
Materials:
-
3-Iodopyrazolo[1,5-a]pyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 3-iodopyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DMF.
-
Add phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous triethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-(phenylethynyl)pyrazolo[1,5-a]pyridine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of N-aryl and N-heteroaryl bonds. This is particularly useful for functionalizing the pyridine ring, for instance at the C7 position.[10]
Protocol: Buchwald-Hartwig Amination of 7-Chloro-2-methylpyrazolo[1,5-a]pyridine
Materials:
-
7-Chloro-2-methylpyrazolo[1,5-a]pyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill with argon.
-
Add anhydrous toluene, followed by 7-chloro-2-methylpyrazolo[1,5-a]pyridine (1.0 eq) and morpholine (1.2 eq).
-
Heat the mixture at 100-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 2-methyl-7-(morpholino)pyrazolo[1,5-a]pyridine.
C-H Activation
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocycles. For pyrazolo[1,5-a]pyridines, palladium-catalyzed C-H arylation can be selectively directed to either the C3 or C7 positions by tuning the reaction conditions.[11]
Protocol: Palladium-Catalyzed C-H Arylation of Pyrazolo[1,5-a]pyridine
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃) for C7-arylation or Cesium fluoride (CsF) for C3-arylation
-
Dimethylformamide (DMF), anhydrous
Procedure for C7-Arylation:
-
In a sealed tube, combine pyrazolo[1,5-a]pyridine (1.0 eq), 4-iodotoluene (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).
-
Add anhydrous DMF.
-
Heat the mixture at 140 °C for 24 hours.
-
Cool, dilute with ethyl acetate, and filter.
-
Purify by column chromatography to obtain 7-(p-tolyl)pyrazolo[1,5-a]pyridine.
Procedure for C3-Arylation:
-
In a sealed tube, combine pyrazolo[1,5-a]pyridine (1.0 eq), 4-iodotoluene (1.5 eq), Pd(OAc)₂ (10 mol%), and CsF (2.0 eq).
-
Add anhydrous DMF.
-
Heat the mixture at 140 °C for 24 hours.
-
Cool, dilute with ethyl acetate, and filter.
-
Purify by column chromatography to yield 3-(p-tolyl)pyrazolo[1,5-a]pyridine.
Data Presentation: Comparative Analysis of Functionalization Methods
| Functionalization Method | Position | Reagents/Catalyst | Typical Yields (%) | Key Advantages |
| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF | 70-90 | Mild conditions, versatile product |
| Nitration | C3 | HNO₃, H₂SO₄ | 60-85 | Access to nitro and amino derivatives |
| Friedel-Crafts Acylation | C3 | Acyl halide, Lewis Acid | 50-80 | Direct ketone synthesis |
| Suzuki-Miyaura Coupling | C3, C7 | Pd catalyst, boronic acid, base | 70-95 | Wide substrate scope, high yields |
| Sonogashira Coupling | C3 | Pd/Cu catalyst, terminal alkyne, base | 65-90 | Introduction of alkynyl groups |
| Buchwald-Hartwig Amination | C7 | Pd catalyst, amine, base | 60-85 | C-N bond formation |
| C-H Arylation | C3 or C7 | Pd catalyst, aryl halide, additive | 50-80 | Atom-economical, avoids pre-functionalization |
Visualization of Key Processes
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Conclusion and Future Perspectives
The functionalization of the pyrazolo[1,5-a]pyridine ring system is a rich and evolving field. The methodologies outlined in this guide provide a robust toolkit for chemists to synthesize a diverse array of derivatives. The strategic application of electrophilic substitution, metal-catalyzed cross-coupling, and C-H activation allows for precise control over the substitution pattern, which is paramount in the optimization of lead compounds in drug discovery. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the development of even more efficient, selective, and sustainable methods for the functionalization of this privileged scaffold will remain a key area of research.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays for the Evaluation of Pyrazolo[1,5-a]pyridine Derivatives
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of protein kinases and phosphodiesterases.[1][2] As such, these compounds are of significant interest in the development of novel therapeutics for oncology, inflammatory diseases, and other conditions.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological effects of pyrazolo[1,5-a]pyridine derivatives. We present a detailed, field-proven protocol for assessing cell viability, a crucial first step in determining the therapeutic potential and cytotoxicity of novel chemical entities. Furthermore, we delve into the critical aspects of assay optimization, validation, and data interpretation to ensure the generation of robust, reproducible, and meaningful results.
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyrimidines and their derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in drug discovery.[1][6] Their structural resemblance to purines allows them to function as effective hinge-binding cores in the ATP-binding pockets of various kinases, leading to potent inhibitory activity.[2] Indeed, members of this chemical class have been successfully developed as inhibitors of key signaling proteins, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Tropomyosin Receptor Kinases (Trks).[1][4][5][7] Additionally, derivatives have shown activity as phosphodiesterase (PDE) inhibitors and EP1 receptor antagonists.[3][8]
Given this diverse range of biological targets, the initial screening of novel pyrazolo[1,5-a]pyridine derivatives often involves assessing their impact on cell proliferation and viability in relevant disease models, such as cancer cell lines.[9][10][11] Cell viability assays are indispensable tools in the early stages of drug discovery, providing critical data on a compound's potency (e.g., IC50) and its therapeutic window.[9][12][13] This application note will focus on a robust and widely used method for this purpose.
Foundational Assay: Determining Cell Viability and Cytotoxicity
To evaluate the biological effect of a novel pyrazolo[1,5-a]pyridine derivative, a foundational step is to measure its impact on the viability of a chosen cell line. This can be achieved through various methods that measure metabolic activity, which in most cases, is directly proportional to the number of viable cells.[9][14] Here, we provide a detailed protocol for the MTT assay, a reliable and cost-effective colorimetric method. We will also discuss a popular alternative, the CellTiter-Glo® luminescent assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method for assessing metabolic activity.[14] The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14][15] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[14][15] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[16] The intensity of the purple color is directly proportional to the number of viable cells.[14]
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps in the MTT assay protocol for screening pyrazolo[1,5-a]pyridine derivatives.
Caption: General workflow for the MTT cell viability assay.
Detailed Step-by-Step Protocol: MTT Assay
Materials:
-
Pyrazolo[1,5-a]pyridine derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Selected cancer cell line (e.g., MCF-7, A549, HCT-116).[17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[18]
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader capable of measuring absorbance at 570-590 nm.
Procedure:
Day 1: Cell Seeding
-
Culture the chosen cell line to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.[19]
-
Wash cells with PBS, then detach them using trypsin-EDTA. Neutralize trypsin with complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the optimized seeding density (determined empirically, see Section 3) in complete medium.[16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Causality Insight: An even distribution of cells is critical for reproducible results. Avoid the "edge effect" by not using the outermost wells or by filling them with sterile PBS or media.[20]
-
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare a stock solution of each pyrazolo[1,5-a]pyridine derivative in DMSO.
-
Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Controls are essential:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or doxorubicin) to confirm the assay can detect cell death.
-
Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.[15]
-
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
Day 4 or 5: Assay Measurement
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[18][21]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14][16]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[15][16]
Alternative Luminescent Assay: CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a popular alternative that measures ATP levels, a key indicator of metabolically active cells.[22][23] It offers advantages such as higher sensitivity and a simpler "add-mix-measure" protocol, making it highly suitable for high-throughput screening (HTS).[22][24][25]
Principle: The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. When added to cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[22][25]
Assay Optimization and Validation: Ensuring Data Integrity
For any cell-based assay, optimization is a critical step to ensure the results are reliable and reproducible.[12][26] This process establishes a self-validating system where the experimental parameters are fine-tuned for the specific cell line and compound class being tested.
Key Optimization Parameters
| Parameter | Rationale and Optimization Strategy |
| Cell Seeding Density | Rationale: The cell number must be sufficient to provide a robust signal but low enough to ensure cells remain in the exponential growth phase throughout the experiment and avoid contact inhibition.[19] Strategy: Plate a range of cell densities (e.g., 1,000 to 20,000 cells/well) and measure the signal (absorbance or luminescence) over several days. Select the density that provides a linear signal response over the intended duration of the experiment. |
| Compound Concentration Range | Rationale: To accurately determine the IC50 value, a wide range of concentrations must be tested to generate a full dose-response curve. Strategy: Start with a broad range (e.g., 0.01 µM to 100 µM) using a semi-log dilution series. Refine the range in subsequent experiments to bracket the IC50 value more precisely. |
| Incubation Time | Rationale: The duration of compound exposure can significantly affect the outcome. Short incubation times may not be sufficient to observe an effect, while long incubations could be confounded by nutrient depletion or the stability of the compound.[26] Strategy: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing the desired biological effect. |
| Solvent Concentration | Rationale: Solvents like DMSO can be toxic to cells at higher concentrations, confounding the interpretation of compound activity. Strategy: Test the effect of a range of DMSO concentrations on cell viability. Choose a final concentration that has no significant effect on the vehicle control (typically <0.5%). |
Assay Validation: The Z'-Factor
For medium- to high-throughput screening, it is essential to quantify the quality and reliability of the assay. The Z'-factor (pronounced Z-prime) is a statistical parameter used for this purpose.[27][28] It measures the separation between the positive and negative (vehicle) controls, taking into account the variability of the data.[27][29]
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control.
-
μ_neg and σ_neg are the mean and standard deviation of the negative (vehicle) control.
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal or acceptable assay.
-
Z' < 0: An unreliable assay where the signals of the controls overlap.
A Z'-factor calculation should be performed during assay development and periodically during screening to ensure consistent performance.[27]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the media blank wells from all other readings.[15]
-
Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (set to 100% viability).
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value—the concentration of the compound that inhibits 50% of cell viability.
Mechanistic Insights: Connecting to Signaling Pathways
While viability assays provide crucial data on potency, they do not reveal the mechanism of action. Since many pyrazolo[1,5-a]pyridines are kinase inhibitors, a common mechanism of inducing cell death or inhibiting proliferation is through the modulation of signaling pathways critical for cell survival and growth, such as the PI3K/Akt pathway.[4][30]
Caption: Inhibition of the PI3K/Akt pathway by a pyrazolo[1,5-a]pyridine derivative.
Following initial viability screening, promising compounds can be further investigated using more specific assays to confirm their mechanism of action. For suspected kinase inhibitors, this could involve Western blotting to assess the phosphorylation status of downstream targets (e.g., Akt) or using high-content imaging to visualize downstream cellular events like apoptosis or cell cycle arrest.[31][32][33]
Conclusion
The systematic application of robust and well-validated cell-based assays is fundamental to the successful development of pyrazolo[1,5-a]pyridine derivatives as therapeutic agents. The protocols and optimization strategies outlined in this guide provide a solid framework for obtaining high-quality, reproducible data on the biological activity of these promising compounds. By starting with foundational viability assays and progressing to more complex mechanistic studies, researchers can efficiently identify and characterize lead candidates, accelerating the journey from the laboratory to the clinic.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. biocompare.com [biocompare.com]
- 20. marinbio.com [marinbio.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 23. news-medical.net [news-medical.net]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 25. promega.com [promega.com]
- 26. news-medical.net [news-medical.net]
- 27. punnettsquare.org [punnettsquare.org]
- 28. assay.dev [assay.dev]
- 29. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 30. benchchem.com [benchchem.com]
- 31. criver.com [criver.com]
- 32. alitheagenomics.com [alitheagenomics.com]
- 33. o2hdiscovery.co [o2hdiscovery.co]
Application Note: A Modular Approach to PROTAC Synthesis Using a Rigid 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Linker
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation.[3][4] A PROTAC is composed of three key elements: a warhead that binds the POI, an anchor that recruits an E3 ligase, and a linker that connects them.[1]
While the warhead and anchor determine the PROTAC's targets, the linker is a critical determinant of its overall success.[5][6] Far from being a passive spacer, the linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which in turn dictates degradation efficiency and selectivity.[6][7] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability—key challenges for these typically large molecules that often exist beyond Lipinski's "rule of five".[3]
This application note details a robust and modular synthetic strategy for PROTACs utilizing the 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid linker (CAS 1363380-72-6).[8] This linker is of particular interest for several reasons:
-
Structural Rigidity: The fused heterocyclic pyrazolo[1,5-a]pyridine scaffold introduces conformational constraint compared to commonly used flexible polyethylene glycol (PEG) or alkyl chains.[3] This rigidity can reduce the entropic penalty of forming the ternary complex and may lead to improved selectivity.[3]
-
Privileged Scaffold: The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds, suggesting it imparts favorable drug-like properties.[9][10][11]
-
Orthogonal Chemical Handles: The linker possesses a carboxylic acid and a bromo group, allowing for sequential and orthogonal coupling reactions—typically amide bond formation and palladium-catalyzed cross-coupling—which is ideal for a modular and convergent synthetic approach.
We present detailed protocols for the assembly of PROTACs using this linker, providing researchers with a practical guide to leverage its unique structural features in their targeted protein degradation campaigns.
The Convergent Synthetic Strategy
A convergent, or modular, approach is highly advantageous for PROTAC synthesis. It involves preparing key fragments—such as the E3 ligase ligand-linker and the POI ligand—separately before combining them in a final step. This strategy allows for the rapid generation of a library of PROTAC analogues by "mixing and matching" different warheads, anchors, and linker exit vectors, which is essential for optimizing structure-activity relationships (SAR).[4][12]
The dual functionality of the this compound linker enables two primary convergent pathways, providing synthetic flexibility based on the availability and reactivity of the starting materials.
Caption: Convergent synthetic pathways using the bifunctional linker.
Core Protocols: Building the PROTAC Fragments
This section details the two fundamental reactions used to construct PROTACs with the specified linker.
Protocol 1: Amide Bond Formation via the Carboxylic Acid Handle
Amide coupling is a reliable method for joining the linker's carboxylic acid to an amine-functionalized ligand (e.g., pomalidomide derivatives for CRBN recruitment or a POI ligand with a primary/secondary amine). The use of modern coupling reagents minimizes side reactions and generally proceeds with high efficiency.
Expert Insight: The choice of coupling reagent is critical. HATU is highly efficient and rapid but can be expensive. EDC, often used with an additive like HOBt or Oxyma Pure, is a more economical choice, though it can sometimes lead to the formation of a stable N-acylurea byproduct that can complicate purification.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine-containing ligand (1.0 eq) and the this compound linker (1.1 eq).
-
Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., DMF, DCM, or a mixture). The volume should be sufficient to ensure full dissolution, typically aiming for a concentration of 0.1 M.
-
Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) to the solution and stir for 2-5 minutes. This pre-activation step forms the active ester of the carboxylic acid.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture. The base scavenges the acid formed during the reaction and facilitates nucleophilic attack by the amine.
-
Reaction: Stir the reaction at room temperature. Monitor its progress periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM. Wash the organic phase sequentially with a mild aqueous acid (e.g., 5% citric acid or 1M HCl if the product is stable), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Component | Examples | Typical Equivalents | Rationale / Comments |
| Coupling Reagent | HATU, HBTU, EDC/HOBt, COMU | 1.1 - 1.5 | Activates the carboxylic acid for efficient coupling. HATU is often preferred for sterically hindered amines.[13][14] |
| Base | DIPEA, TEA | 2.0 - 3.0 | Acts as a proton scavenger. DIPEA is preferred as it is less nucleophilic than TEA. |
| Solvent | DMF, DCM, CH₃CN | - | Must be anhydrous. DMF is excellent for solubility but has a high boiling point. DCM is easier to remove.[15] |
Protocol 2: Suzuki-Miyaura Cross-Coupling via the Bromo Handle
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[16][17] In this context, it is used to couple the aryl bromide of the linker with a boronic acid or boronic ester-functionalized ligand.[18][19]
Expert Insight: The success of a Suzuki coupling depends on the careful exclusion of oxygen and the choice of catalyst, base, and solvent. The PdCl₂(dppf) catalyst is robust and effective for a wide range of aryl bromides. The base is crucial for the transmetalation step of the catalytic cycle.[20] An aqueous mixture with a solvent like 1,4-dioxane or DME is common, as water can help dissolve the inorganic base.
Step-by-Step Methodology:
-
Setup: To a Schlenk flask or a vial suitable for heating, add the aryl bromide (the linker or a linker-ligand intermediate, 1.0 eq), the boronic acid/ester partner (1.2-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05-0.10 eq) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed solvent(s) via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
| Component | Examples | Typical Equivalents | Rationale / Comments |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, XPhos Pd G3 | 0.02 - 0.10 | Catalyzes the C-C bond formation. Choice depends on substrate reactivity.[18][21] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Essential for activating the boronic acid in the transmetalation step.[16] |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene, DMSO | - | Must be degassed to remove oxygen. The solvent system affects solubility and reaction rate.[21] |
Final PROTAC Assembly: A Step-by-Step Workflow
Here we illustrate a complete synthesis following Pathway A (Amide Coupling followed by Suzuki Coupling), a common and effective route.
Caption: Detailed workflow for PROTAC synthesis via Pathway A.
Protocol 3: Complete Synthesis of a BRD4-targeting PROTAC
This protocol describes the synthesis of a hypothetical PROTAC targeting BRD4 (using a JQ1 derivative) and recruiting the CRBN E3 ligase (using a pomalidomide derivative).
Step A: Synthesis of the E3 Ligase-Linker Intermediate
-
Follow Protocol 1 using this compound (1.1 eq) and an amine-functionalized pomalidomide derivative (1.0 eq).
-
Use HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.
-
After aqueous workup, purify the crude product via silica gel chromatography to yield the Pomalidomide-Linker-Br intermediate.
-
Characterize the intermediate by LC-MS and ¹H NMR to confirm its identity and purity before proceeding.
Step B: Final Assembly via Suzuki Coupling
-
Follow Protocol 2 using the purified Pomalidomide-Linker-Br intermediate from Step A (1.0 eq) and a boronic acid derivative of the BRD4 inhibitor JQ1 (1.3 eq).
-
Use PdCl₂(dppf)·CH₂Cl₂ (0.1 eq) and K₂CO₃ (3.0 eq) in a degassed 4:1 mixture of 1,4-dioxane:water.
-
Heat the reaction at 90 °C overnight.
-
After workup, the crude PROTAC will likely require purification via reverse-phase preparative HPLC due to its complexity and potential for closely-eluting impurities.
-
Lyophilize the appropriate fractions to obtain the final, purified PROTAC as a solid.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stability of the final PROTAC. Due to their high molecular weight and often poor solubility, specialized techniques may be required.
| Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with the correct [M+H]⁺ mass. Purity should ideally be >95%. |
| ¹H and ¹³C NMR | Structural confirmation. | The spectra should contain all expected signals corresponding to the POI ligand, linker, and E3 ligase ligand, with correct integrations and chemical shifts. |
| HRMS | Exact mass determination. | Provides high-resolution mass data to confirm the elemental composition, typically within 5 ppm of the calculated value. |
| Solubility Assay | Determine aqueous solubility. | Crucial for ensuring the compound can be formulated for biological assays. |
Conclusion
The this compound is a highly valuable building block for the synthesis of novel PROTACs. Its inherent rigidity and orthogonal chemical handles enable a flexible and modular synthetic strategy, as detailed in the protocols above. This approach facilitates the systematic exploration of SAR by allowing researchers to efficiently construct libraries of degraders. By combining robust amide and Suzuki-Miyaura coupling reactions, this linker provides a reliable pathway to sophisticated PROTAC molecules with potentially superior pharmacological properties compared to those constructed with traditional flexible linkers.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Kinase Inhibitors from 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a robust framework for the development of potent protein kinase inhibitors.[1] This is largely due to its function as a bioisostere of adenine, enabling it to effectively compete with ATP for binding in the kinase hinge region.[2] Dysregulation of protein kinase activity is a known driver of numerous pathologies, most notably cancer, making kinases a major class of therapeutic targets.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and biological evaluation of kinase inhibitors starting from the versatile building block, 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. We will detail the strategic rationale, provide step-by-step synthetic and biological assay protocols, and discuss the principles of structure-activity relationship (SAR) analysis for lead optimization. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[4] The development of small-molecule inhibitors that target the ATP-binding site of these enzymes is a cornerstone of modern targeted therapy.[3] The pyrazolo[1,5-a]pyridine core has emerged as a highly successful scaffold in this endeavor. Its nitrogen-rich heterocyclic structure mimics the purine ring of ATP, allowing it to form key hydrogen bonding interactions with the "hinge region" of the kinase active site, a critical anchoring point for ATP.[1][5]
The starting material, This compound , is an ideal precursor for generating a diverse library of inhibitor candidates.[6] Its structure presents two orthogonal chemical handles for diversification:
-
The C2-Carboxylic Acid: This group is readily converted into amides, enabling the exploration of a vast chemical space through coupling with diverse amine-containing fragments.
-
The C4-Bromine Atom: This site is primed for metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[6]
This dual-functionalization strategy allows for systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, which are essential for cell cycle progression and frequently overexpressed in tumors.[7][8][9]
Overall Drug Discovery Workflow
The development process follows a logical, iterative cycle of design, synthesis, and testing. The initial goal is to generate a library of diverse compounds from the starting material and screen them to identify initial "hits." These hits are then refined through further chemical modification based on structure-activity relationship (SAR) data.
Caption: High-level workflow for kinase inhibitor development.
Synthetic Protocols
The following protocols describe a general two-step procedure for synthesizing a library of N-substituted 4-aryl-pyrazolo[1,5-a]pyridine-2-carboxamides. Researchers should perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Amide Coupling at the C2-Carboxylic Acid Position
This protocol describes the formation of an amide bond between the starting material and a primary or secondary amine using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as the coupling system.
Materials:
-
This compound (1.0 eq)
-
Desired amine (R¹-NH₂) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the selected amine (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0°C using an ice bath while stirring.
-
Once cooled, add DCC (1.1 eq) to the mixture in one portion.[10]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired amide intermediate, 4-bromo-N-(R¹)-pyrazolo[1,5-a]pyridine-2-carboxamide .
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and LC-MS.
Protocol 2: Suzuki Cross-Coupling at the C4-Bromo Position
This protocol details the palladium-catalyzed Suzuki coupling to introduce an aryl or heteroaryl group at the C4 position.
Materials:
-
4-bromo-N-(R¹)-pyrazolo[1,5-a]pyridine-2-carboxamide (from Protocol 1) (1.0 eq)
-
Arylboronic acid (R²-B(OH)₂) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (10:1 mixture)
-
Magnetic stirrer, condenser, and inert atmosphere setup
Procedure:
-
To a dried Schlenk tube, add the bromo-amide intermediate (1.0 eq), the arylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).[10]
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours.[10]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the final compound, 4-(R²)-N-(R¹)-pyrazolo[1,5-a]pyridine-2-carboxamide .
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and HRMS.
Biological Evaluation: Screening and Potency Determination
After synthesis and purification, the compounds must be evaluated for their ability to inhibit the target kinase. The following protocols describe a robust method for determining the half-maximal inhibitory concentration (IC₅₀).
Mechanism of ATP-Competitive Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold acts as an ATP-competitive inhibitor. It occupies the ATP-binding pocket in the kinase domain, primarily through hydrogen bond interactions with the hinge region, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate protein.
Caption: ATP-competitive inhibition mechanism.
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol uses the ADP-Glo™ Kinase Assay (or a similar technology) to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. A lower ADP level (and thus higher luminescent signal) indicates greater inhibition.[11]
Materials:
-
Recombinant active kinase (e.g., CDK2/Cyclin A2) and its specific substrate peptide.
-
ATP solution (concentration should be near the Kₘ for the kinase).
-
Synthesized inhibitor compounds, dissolved in 100% DMSO (e.g., 10 mM stock).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.[11]
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. In the 384-well plate, add 50 nL of each compound dilution. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor like Roscovitine (100% inhibition control).[7]
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 2.5 µL to each well containing the compounds/controls.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Cellular Antiproliferative Assay
This assay determines if the compounds can inhibit the growth of cancer cells, confirming that their biochemical activity translates to a cellular context.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells, which are sensitive to CDK2 inhibitors).[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay.
-
96-well clear cell culture plates.
-
Multichannel pipette and incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.[12]
-
Incubate for 1-4 hours until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation and SAR Analysis
Systematic analysis of the biological data is crucial for guiding the next round of inhibitor design. The goal is to establish a Structure-Activity Relationship (SAR), which correlates changes in chemical structure with changes in biological activity.
Illustrative SAR Table
The table below presents hypothetical data for a small set of compounds to illustrate how SAR can be derived.
| Compound ID | R¹ (at C2-Amide) | R² (at C4-Aryl) | CDK2 IC₅₀ (µM)[2][8] | MCF-7 GI₅₀ (µM)[9] |
| Start-Br | - | -Br | > 50 | > 50 |
| 1a | Cyclopropyl | -Br | 15.2 | 25.8 |
| 1b | Pyridin-2-yl | -Br | 8.9 | 14.3 |
| 2a | Cyclopropyl | Phenyl | 5.6 | 9.1 |
| 2b | Pyridin-2-yl | Phenyl | 0.45 | 1.2 |
| 2c | Pyridin-2-yl | 4-Fluorophenyl | 0.16 | 0.5 |
| 2d | Pyridin-2-yl | 3-Methoxyphenyl | 0.98 | 2.5 |
SAR Insights from Hypothetical Data:
-
C2-Amide (R¹): Comparing 1a and 1b , and 2a and 2b , incorporating a nitrogen-containing heterocycle like pyridine at the R¹ position appears beneficial for activity, likely due to additional hydrogen bonding opportunities.
-
C4-Aryl (R²): Replacing the bromine at C4 with a phenyl group significantly improves potency (compare 1b to 2b ). This suggests a favorable hydrophobic or π-π stacking interaction in the active site.
-
Phenyl Substitution: Further substitution on the C4-phenyl ring can fine-tune activity. An electron-withdrawing fluorine at the 4-position (2c ) enhances potency compared to the unsubstituted phenyl ring (2b ), while an electron-donating methoxy group at the 3-position (2d ) is less favorable.
This iterative process of synthesis and testing allows for the rational design of next-generation compounds with improved potency and optimized drug-like properties.
Lead Optimization Cycle
Successful hits from the primary screen enter an iterative optimization cycle where medicinal chemists and biologists work together to enhance the compound's profile.
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion
The this compound scaffold is a validated and highly tractable starting point for the development of novel kinase inhibitors. By leveraging the orthogonal reactivity of its carboxylic acid and bromide functional groups, researchers can efficiently generate diverse chemical libraries. The systematic application of the robust biochemical and cellular screening protocols outlined in this guide enables the rapid identification of potent lead compounds and the elucidation of clear structure-activity relationships. This structured approach, combining rational design with iterative testing, provides a powerful pathway for advancing promising new therapeutic candidates from the bench toward the clinic.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [benchchem.com]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antitubercular Activity of Pyrazolo[1,5-a]pyridine Compounds
Introduction: A Strategic Framework for Antitubercular Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for novel antitubercular agents.[1][2] The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising chemotype, with several derivatives demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously assess the antitubercular potential of novel pyrazolo[1,5-a]pyridine compounds.
Our approach is designed to be a self-validating system, progressing from high-throughput in vitro screening to more complex intracellular and in vivo models. This tiered strategy ensures that only the most promising candidates advance, saving valuable time and resources. We will delve into the causality behind experimental choices, providing not just the "how" but also the critical "why" for each protocol.
Part 1: The In Vitro Antitubercular Activity Assessment Cascade
The initial evaluation of pyrazolo[1,5-a]pyridine compounds begins with a series of in vitro assays to determine their intrinsic activity against Mtb. This stage is crucial for establishing a baseline of potency and for initial structure-activity relationship (SAR) studies.
Primary Screening: Determining the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. It is the most fundamental parameter for assessing antibacterial potency. For Mtb, a slow-growing pathogen, several reliable methods are available.
The MABA is a widely used colorimetric assay for determining the MIC of compounds against Mtb.[4][5][6][7][8] Its popularity stems from its relative speed, low cost, and suitability for high-throughput screening.[4][6]
Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink/fluorescent red upon reduction by metabolically active cells.[6][9] Thus, a color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition.
Protocol: MABA for M. tuberculosis H37Rv
-
Preparation of Mtb Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyridine compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 30 µL of a freshly prepared 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to a control well.[6]
-
Re-incubate the plate at 37°C for 24 hours.[6]
-
If the control well turns pink, add the Alamar Blue solution to all other wells. If it remains blue, continue incubation and check daily.[6]
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[7]
-
Data Presentation: MIC Values for Hypothetical Pyrazolo[1,5-a]pyridine Analogs
| Compound ID | R1 Group | R2 Group | MIC against H37Rv (µg/mL) |
| PYP-1 | -CH3 | -Cl | 0.05 |
| PYP-2 | -CH3 | -F | 0.1 |
| PYP-3 | -H | -Cl | 0.2 |
| PYP-4 | -H | -F | 0.5 |
| Rifampicin | N/A | N/A | 0.025 |
The LRP assay is a rapid and sensitive alternative for determining antitubercular activity.[11][12] It is particularly useful for high-throughput screening due to its significantly shorter turnaround time compared to traditional growth-based assays.[11]
Principle: This assay utilizes mycobacteriophages that have been genetically engineered to contain the firefly luciferase gene.[11][13][14] When these phages infect viable Mtb cells, the luciferase gene is expressed, and in the presence of its substrate luciferin and ATP, light is produced.[11][13] The amount of light emitted is directly proportional to the number of viable bacteria. In the presence of an effective drug, bacterial viability is reduced, leading to a decrease in light production.[12]
Protocol: LRP Assay for Antitubercular Activity
-
Preparation of Mtb Culture:
-
Grow M. tuberculosis H37Rv as described for the MABA protocol.
-
-
Compound Incubation:
-
In a 96-well plate, incubate varying concentrations of the pyrazolo[1,5-a]pyridine compounds with the Mtb culture for 48-72 hours at 37°C.[13]
-
-
Phage Infection and Lysis:
-
Add the luciferase reporter phage to each well and incubate for 4-8 hours to allow for phage infection and expression of the luciferase gene.[13]
-
-
Luminometry:
-
Add the luciferin substrate to each well.
-
Measure the light output as Relative Light Units (RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the drug-free control.
-
The MIC can be determined as the concentration that causes a significant reduction (e.g., 90%) in RLU.
-
Experimental Workflow for In Vitro Screening
Caption: A tiered approach for the in vitro evaluation of novel antitubercular compounds.
Selectivity and Cytotoxicity Assessment
An ideal antitubercular drug must be selectively toxic to Mtb while exhibiting minimal toxicity to host cells.[15] Therefore, it is essential to evaluate the cytotoxicity of promising pyrazolo[1,5-a]pyridine compounds against mammalian cell lines.[16]
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a mammalian cell line (e.g., Vero, HepG2, or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[17]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]
-
-
Formazan Solubilization and Measurement:
-
Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
The LDH assay quantifies cell membrane integrity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell damage.[15][17]
Protocol: LDH Release Assay
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant.
-
-
LDH Measurement:
-
Data Analysis:
Data Presentation: Cytotoxicity and Selectivity Index
| Compound ID | MIC (µg/mL) | CC₅₀ (Vero cells, µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| PYP-1 | 0.05 | >100 | >2000 |
| PYP-2 | 0.1 | 85 | 850 |
| PYP-3 | 0.2 | 95 | 475 |
| PYP-4 | 0.5 | >100 | >200 |
Part 2: Advanced In Vitro and Ex Vivo Characterization
Compounds that demonstrate high potency and selectivity in primary screening should undergo further characterization to assess their activity in more physiologically relevant models and to begin to understand their mechanism of action.
Activity Against Intracellular Mtb
M. tuberculosis is an intracellular pathogen that primarily resides within macrophages.[19] Therefore, evaluating the activity of compounds against intracellular Mtb is a critical step in the drug discovery process.[9]
Protocol: Macrophage Infection Model
-
Macrophage Culture:
-
Culture a macrophage cell line (e.g., J774 or THP-1) in a 96-well plate.
-
-
Mtb Infection:
-
Infect the macrophages with an autoluminescent strain of M. tuberculosis (e.g., H37Rv_LuxABCDE) at a multiplicity of infection (MOI) of 1:1 to 10:1.[9]
-
Incubate for several hours to allow for phagocytosis, then wash the cells to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add serial dilutions of the pyrazolo[1,5-a]pyridine compounds to the infected macrophages and incubate for 3-7 days.[9]
-
-
Assessment of Intracellular Viability:
-
Measure the luminescence at various time points to determine the reduction in intracellular bacterial viability.[9]
-
Alternatively, lyse the macrophages and plate the lysate on 7H11 agar to enumerate colony-forming units (CFUs).
-
-
Data Analysis:
Activity Against Non-Replicating Mtb
A significant challenge in tuberculosis treatment is the presence of dormant, non-replicating bacteria that are tolerant to many standard drugs. The Low-Oxygen Recovery Assay (LORA) is an in vitro model used to assess the activity of compounds against these persistent Mtb.[4][5][7]
Protocol: Low-Oxygen Recovery Assay (LORA)
-
Induction of Non-Replicating State:
-
Compound Exposure:
-
Expose the non-replicating Mtb to the pyrazolo[1,5-a]pyridine compounds.
-
-
Recovery and Measurement:
-
Return the bacteria to normal oxygen conditions to allow for recovery and measure luciferase activity.
-
A reduction in luciferase activity indicates that the compound is effective against non-replicating Mtb.[4]
-
Mechanism of Action Studies
Understanding how a compound kills Mtb is crucial for its development as a drug.[22][23] While a full elucidation of the mechanism of action (MOA) is a complex process, initial studies can provide valuable insights.
Potential MOA for Antitubercular Drugs:
-
Inhibition of cell wall synthesis: Targets include mycolic acid, arabinogalactan, and peptidoglycan synthesis.[23][24][25]
-
Inhibition of protein synthesis: Targeting the bacterial ribosome.[24][25]
-
Inhibition of nucleic acid synthesis: Targeting DNA gyrase or RNA polymerase.[22][25]
-
Disruption of energy metabolism: Targeting ATP synthase or other key metabolic enzymes.[23][25]
Initial MOA Investigational Approaches:
-
Macromolecular Synthesis Inhibition Assays: Determine if the compound inhibits the synthesis of DNA, RNA, protein, or cell wall precursors.
-
Target-Based Assays: If a putative target is known for the pyrazolo[1,5-a]pyridine scaffold, direct enzymatic assays can be performed.
-
Generation of Resistant Mutants: Spontaneously resistant mutants can be generated by plating a large number of Mtb on agar containing the compound. Whole-genome sequencing of these mutants can identify mutations in the target gene or genes involved in resistance.[22]
Mechanism of Action Investigation Workflow
Caption: A multi-pronged approach to elucidating the mechanism of action of novel antitubercular compounds.
Part 3: In Vivo Efficacy Assessment
The ultimate test of a potential antitubercular drug is its efficacy in a living organism. Animal models are indispensable for evaluating the in vivo activity, pharmacokinetics, and toxicity of drug candidates.[26][27]
Mouse Model of Tuberculosis
The mouse model is the most widely used and well-characterized animal model for tuberculosis drug testing.[27][28]
Protocol: Acute Mouse Model of Tuberculosis
-
Infection:
-
Infect mice (e.g., BALB/c or C57BL/6) via aerosol or intravenous injection with a known dose of M. tuberculosis H37Rv.
-
-
Treatment:
-
Begin treatment with the pyrazolo[1,5-a]pyridine compound at various doses, typically administered orally or by injection, for a period of 2-4 weeks.[29]
-
Include an untreated control group and a positive control group (e.g., treated with isoniazid).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice and harvest the lungs and spleen.
-
Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).
-
A significant reduction in CFU in the treated groups compared to the untreated control indicates in vivo efficacy.[29]
-
Alternative and Advanced In Vivo Models:
-
Chronic Mouse Model: Involves a longer treatment duration to assess the ability of the compound to prevent disease relapse.
-
Zebrafish Larvae Model: A high-throughput in vivo model that allows for rapid screening of compounds.[27]
-
Fluorescence-Based Imaging: The use of fluorescently labeled Mtb strains allows for the non-invasive monitoring of bacterial burden in living animals, reducing the number of animals required and providing real-time data on drug efficacy.[30][31]
Conclusion: A Pathway to Novel Antitubercular Therapies
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of pyrazolo[1,5-a]pyridine compounds as potential antitubercular agents. By systematically progressing from in vitro screening to in vivo efficacy studies, researchers can confidently identify and advance the most promising candidates. Adherence to these rigorous and validated protocols will enhance the likelihood of discovering novel drugs that can combat the global threat of tuberculosis.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 11. bbrc.in [bbrc.in]
- 12. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. unisciencepub.com [unisciencepub.com]
- 25. youtube.com [youtube.com]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 29. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [PDF] A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid in Fragment-Based Drug Design
Introduction: The Strategic Value of Halogenated Heterocycles in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation in modern drug discovery.[1][2] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1] These initial hits serve as high-quality starting points for optimization into potent, drug-like candidates through strategies such as fragment growing, linking, or merging.[3][4]
Within the vast chemical space of possible fragments, halogenated heterocycles represent a particularly privileged class. The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic system, is a recognized pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[5] The incorporation of a bromine atom, as in 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid , offers distinct strategic advantages. Bromine can participate in halogen bonding, a non-covalent interaction with backbone carbonyls or other Lewis basic groups in a protein binding site, which can significantly contribute to binding affinity.[6][7] Furthermore, for researchers employing X-ray crystallography as a primary screening method, the bromine atom provides a powerful tool for hit identification. Its anomalous scattering signal allows for the unambiguous localization of the fragment in the electron density map, even in cases of weak binding and partial occupancy.[8]
This guide provides a comprehensive overview and detailed protocols for the application of this compound as a versatile fragment in drug discovery campaigns.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is essential for designing effective screening and follow-up chemistry strategies.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1363380-72-6 | [3][9][10][11] |
| Molecular Formula | C₈H₅BrN₂O₂ | [3][10][12] |
| Molecular Weight | 241.04 g/mol | [3][10] |
| XLogP (Predicted) | 1.6 | [12] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | - |
| Hydrogen Bond Acceptors | 4 (2x nitrogen, 2x oxygen) | - |
| Rotatable Bonds | 1 | - |
These properties align well with the "Rule of Three" commonly used for fragment library design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, Rotatable bonds < 3), making it an ideal candidate for FBDD campaigns.
Synthesis Protocol
While this compound is commercially available from several vendors[10][13], an in-house synthesis may be required for analogue generation. The following is a representative synthetic route adapted from established procedures for related pyrazolopyridine derivatives.[5][14][15]
Diagram: Synthetic Pathway
Caption: Proposed two-step synthesis of the target fragment.
Step-by-Step Protocol:
Step 1: Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
-
To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Add ethyl 2,4-dioxobutanoate (1.1 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude ethyl ester intermediate. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq, as a 1-2 M aqueous solution) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-3 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to afford this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Application in Fragment Screening: A Representative Workflow
This section outlines a detailed workflow for using this compound in an FBDD campaign against a hypothetical target, such as a protein kinase or a bromodomain, for which the pyrazolopyridine scaffold is relevant.
Diagram: FBDD Screening Cascade
Caption: A typical workflow for a fragment-based screening cascade.
Protocol 1: Primary Screening by 1D ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful primary screening technique capable of detecting weak binding events with high fidelity.[6][16][17][18] Ligand-observed methods, such as saturation transfer difference (STD) or relaxation-edited experiments, are particularly efficient for screening.
Objective: To identify if this compound binds to the target protein.
Materials:
-
Target Protein: >95% purity, at a stock concentration of 20-50 µM in NMR buffer.
-
Fragment: this compound, as a 100 mM stock in DMSO-d₆.
-
NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
Methodology:
-
Sample Preparation:
-
Prepare two NMR tubes.
-
Reference Sample: Add the fragment stock solution to the NMR buffer to a final concentration of 200 µM. The final DMSO-d₆ concentration should be kept constant and low (e.g., 1%).
-
Protein Sample: Prepare an identical sample to the reference, but also add the target protein to a final concentration of 10-20 µM.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum for both the reference and protein samples.
-
Acquire a ligand-observed experiment (e.g., STD-NMR or T₁ρ/T₂ relaxation-edited spectrum) for both samples. For STD, irradiate the protein resonances far from the ligand signals (e.g., at 0.5 ppm) and use a reference irradiation far away (e.g., 30 ppm).
-
-
Data Analysis:
-
Chemical Shift Perturbations (CSPs): Compare the 1D ¹H spectrum of the reference and protein samples. Significant broadening or shifting of the fragment's proton signals in the presence of the protein indicates binding.
-
STD-NMR: Subtract the "on-resonance" spectrum from the "off-resonance" spectrum. The appearance of signals from the fragment in the difference spectrum is a positive indication of binding, as saturation is transferred from the protein to the bound ligand.
-
Hit Criteria: A fragment is typically considered a hit if it shows reproducible and significant signal changes (e.g., STD amplification factor > 5 or significant line broadening).
-
Protocol 2: Hit Validation and Characterization by X-ray Crystallography
Crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode, which is essential for structure-guided optimization.[19][20][21] The bromine atom in the fragment is particularly advantageous here.
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Target Protein: Highly pure (>98%) and concentrated (5-15 mg/mL).
-
Fragment: 1 M stock solution in DMSO.
-
Crystallization reagents (screens, plates, etc.).
-
Synchrotron X-ray source.
Methodology:
-
Crystal Generation:
-
Obtain apo-crystals of the target protein by screening various crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion). The crystals must be robust and diffract to a suitable resolution (<2.5 Å).
-
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock to the crystallization mother liquor to a final concentration of 10-50 mM. The DMSO concentration should not exceed 10-20% to avoid crystal damage.
-
Transfer the apo-crystals into a drop of the soaking solution and incubate for a period ranging from a few minutes to overnight.
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystal into a cryoprotectant solution (typically mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect a full X-ray diffraction dataset at a synchrotron source. Crucially, collect data at or near the bromine absorption edge (approx. 0.92 Å or 13.47 keV) to maximize the anomalous signal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Anomalous Difference Map: Calculate an anomalous difference Fourier map. A strong peak in this map corresponding to the known scattering of bromine will unequivocally confirm the presence and location of the fragment's bromine atom.
-
Model Building: Build the remainder of the fragment into the corresponding electron density observed in the standard 2Fo-Fc and Fo-Fc maps, guided by the position of the bromine atom.
-
Refine the protein-fragment complex structure to acceptable R-factors and geometry.
-
Illustrative Binding Data and Hit Progression
The following table presents hypothetical but realistic data for a successful FBDD campaign with this fragment.
| Parameter | Illustrative Value | Method | Rationale and Interpretation |
| Primary Hit? | Yes | 1D NMR | Significant line broadening of fragment aromatic protons observed. |
| Binding Affinity (KD) | 450 µM | ITC / SPR | Weak but typical affinity for a fragment hit. Indicates a favorable starting point. |
| Ligand Efficiency (LE) | 0.35 kcal/mol per heavy atom | Calculated | A strong LE (>0.3) confirms the fragment has a highly efficient binding mode. |
| Crystal Structure | 1.8 Å resolution | X-ray | High-resolution structure reveals key interactions and a vector for chemical elaboration. |
From Hit to Lead: Structure-Guided Optimization
The solved crystal structure is the roadmap for optimizing the initial fragment hit. Analysis of the binding pocket will reveal opportunities for the "fragment growing" strategy.
Diagram: Fragment Growth Strategy
Caption: From a low-affinity fragment to a high-affinity lead.
The bromine at the C-4 position is an ideal handle for synthetic elaboration. It can be readily functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new chemical moieties that can occupy adjacent sub-pockets and form new interactions, thereby increasing potency and selectivity.[15] The carboxylic acid at the C-2 position typically serves as a key recognition element, forming salt bridges or hydrogen bonds with basic residues like lysine or arginine in the target's active site.
Conclusion
This compound is a high-value fragment for FBDD campaigns. Its pyrazolopyridine core is a proven scaffold, while the strategically placed bromine atom serves a dual purpose: facilitating robust hit identification through X-ray crystallography and providing a versatile synthetic handle for rapid hit-to-lead optimization. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively leverage this fragment in the pursuit of novel therapeutics.
References
- 1. 1356144-48-3|4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Fragment screening at AstraZeneca: developing the next generation biophysics fragment set - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR fragment screening [cureffi.org]
- 7. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. This compound [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound, CasNo.1363380-72-6 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]
- 12. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 13. This compound [bojnsci.com]
- 14. longdom.org [longdom.org]
- 15. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 16. Fragment-Based Screening of the Bromodomain of ATAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. mdpi.com [mdpi.com]
- 20. Determination Of X-ray Crystal Structures Of ERAP1 Complexes | Peak Proteins [peakproteins.com]
- 21. rsc.org [rsc.org]
Troubleshooting & Optimization
addressing solubility issues of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This document offers in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the successful use of this compound in a variety of research applications.
Introduction to this compound
This compound is a heterocyclic compound with a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol .[1] Its structure, featuring a fused pyrazolo-pyridine ring system with a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and drug discovery. However, like many heterocyclic carboxylic acids, it can exhibit limited solubility in common organic solvents, posing challenges for its use in various experimental settings.
This guide is designed to provide a systematic approach to overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
I. Troubleshooting Guide: Addressing Solubility Issues
This section is formatted as a series of questions and answers to directly address common problems encountered when trying to dissolve this compound.
Question 1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?
Answer:
Initial difficulties in dissolving this compound are often related to its crystalline structure and polarity. Here is a systematic approach to begin troubleshooting:
-
Solvent Selection: Start with common polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are often effective at dissolving a wide range of organic molecules.
-
Gentle Heating: Gently warming the mixture to 30-40°C can significantly increase the rate of dissolution. Avoid excessive heat, which could lead to degradation of the compound.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance solvation.
-
Vortexing: Vigorous mixing using a vortex mixer can also aid in the dissolution process.
If these initial steps are unsuccessful, it is likely that a more targeted approach to solubility enhancement is required.
Question 2: I've tried DMSO and DMF with heating and sonication, but the compound is still not fully dissolving or is precipitating out of solution. What should I try next?
Answer:
If the compound remains insoluble, the next step is to consider the physicochemical properties of the molecule and employ more advanced solubilization techniques.
-
Co-solvent Systems: The addition of a co-solvent can significantly improve solubility.[2] For example, if you are preparing a stock solution in DMSO for use in an aqueous biological assay, you can try a co-solvent system. A common approach is to first dissolve the compound in a small amount of DMSO and then slowly add a more volatile co-solvent like methanol or ethanol while vortexing. This can help to keep the compound in solution upon further dilution into aqueous media.
-
pH Adjustment (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. By increasing the pH with a base, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt. For laboratory-scale work, adding a small amount of a suitable base (e.g., sodium hydroxide or triethylamine) to your aqueous buffer can dramatically increase solubility.
-
Salt Formation: For applications requiring a solid, more soluble form of the compound, converting it to a salt is a common and effective strategy.[3] This involves reacting the carboxylic acid with a suitable base to form a stable salt, which can then be isolated.
Question 3: Can I use water as a co-solvent to improve solubility in an organic solvent?
Answer:
Yes, surprisingly, the presence of a small amount of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.[4][5] This phenomenon is attributed to the ability of water to disrupt the hydrogen-bonded dimers that carboxylic acids often form in their crystalline state, thereby facilitating solvation by the organic solvent. You can experiment by adding a very small percentage of water (e.g., 1-5%) to your organic solvent to see if it improves the solubility of your compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by a balance of several factors:
-
Crystallinity: The solid-state packing of the molecules in the crystal lattice can be very stable, requiring significant energy to break apart and dissolve.
-
Polarity and Hydrogen Bonding: The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor. The pyrazolo-pyridine core also contains nitrogen atoms that can participate in hydrogen bonding. These polar groups contribute to its solubility in polar solvents.
-
Lipophilicity: The presence of the bromo substituent and the aromatic ring system contributes to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents). A predicted XlogP value of 1.6 for this compound suggests a moderate degree of lipophilicity.
Q2: What is a good starting point for preparing a stock solution for biological assays?
A2: For most in vitro biological assays, preparing a high-concentration stock solution in 100% DMSO is the standard practice. A typical starting concentration is 10 mM. From this stock, you can make serial dilutions into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I store solutions of this compound?
A3: For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key solubility enhancement experiments.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a stock solution in a polar aprotic solvent like DMSO or DMF.
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.41 mg of the compound (Molecular Weight = 241.04 g/mol ).
-
Dissolution: Transfer the weighed powder into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMSO or DMF to the vial.
-
Solubilization: Securely cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the vial to 30-40°C or place it in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Visually confirm that all the solid has dissolved and the solution is clear before storing.
Protocol 2: pH-Dependent Solubility Determination
This protocol outlines a method to determine the effect of pH on the aqueous solubility of the compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Interpretation: Plot the measured solubility against the pH of the buffer to visualize the pH-solubility profile.
Protocol 3: Salt Formation for Enhanced Solubility
This protocol provides a general procedure for forming a salt of the carboxylic acid to improve its solubility.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like triethylamine)
-
A suitable solvent (e.g., methanol, ethanol)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the carboxylic acid in a minimal amount of a suitable organic solvent.
-
Base Addition: Slowly add a stoichiometric amount (or a slight excess) of the chosen base to the solution while stirring.
-
Salt Precipitation: The salt may precipitate out of the solution upon its formation. If not, the solvent may need to be partially evaporated or a less polar co-solvent added to induce precipitation.
-
Isolation: Collect the precipitated salt by filtration.
-
Drying: Dry the salt under vacuum to remove any residual solvent.
-
Confirmation: Confirm the formation of the salt using analytical techniques such as NMR or FTIR spectroscopy.
IV. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Predicted XlogP | 1.6 | |
| Estimated pKa | ~3-4 | Based on structurally related compounds |
V. Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise workflow for troubleshooting solubility problems.
Diagram 2: pH-Dependent Solubility of a Carboxylic Acid
Caption: The effect of pH on the solubility of a carboxylic acid.
VI. References
-
CP Lab Safety. This compound, min 97%, 250 mg. Available at: --INVALID-LINK--
-
BenchChem. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: --INVALID-LINK--
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. Available at: --INVALID-LINK--
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31421). Lawrence Berkeley Lab., CA (United States). Available at: --INVALID-LINK--
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. Available at: --INVALID-LINK--
References
- 1. calpaclab.com [calpaclab.com]
- 2. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
minimizing byproducts in the synthesis of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
A Guide to Minimizing Byproducts and Optimizing Purity
Welcome to the technical support guide for the synthesis of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and minimize the formation of critical byproducts.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed for a range of therapeutic areas[1][2]. The successful synthesis of specifically substituted analogs like the 4-bromo-2-carboxylic acid derivative is often challenged by issues of regioselectivity and competing side reactions. This guide addresses the most common pitfalls in a direct question-and-answer format, providing both explanatory and actionable content.
Section 1: Understanding the Core Synthetic Pathway
The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyridine core involves an oxidative [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between an N-aminopyridinium ylide and a suitable dipolarophile[3]. For our target molecule, the synthesis logically starts with 3-bromopyridine to install the required bromine at the 4-position of the final product.
The general workflow involves three key stages:
-
N-Amination: Formation of an N-aminopyridinium salt from 3-bromopyridine.
-
Ylide Generation & Cycloaddition: In situ generation of the N-aminopyridinium ylide via deprotonation, which then undergoes a regioselective cycloaddition with an ethyl pyruvate derivative to form the ethyl ester of our target acid.
-
Saponification: Hydrolysis of the ethyl ester to the final this compound.
Below is a diagram illustrating this fundamental synthetic logic.
Caption: General Synthetic Workflow.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common experimental challenges. Each answer explains the chemical reasoning behind the problem and provides a clear, actionable solution.
Q1: My final product is contaminated with a significant amount of the regioisomer, 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. How can I improve the regioselectivity?
A1: This is a classic problem in 1,3-dipolar cycloadditions with unsymmetrical components. The formation of two regioisomers arises from the two possible orientations of the N-aminopyridinium ylide relative to ethyl pyruvate during the cycloaddition.
-
Causality: The regiochemical outcome is governed by a combination of steric hindrance and the electronic matching of the dipole's and dipolarophile's frontier molecular orbitals (FMOs). While a deep FMO analysis is complex, we can empirically control the outcome. The desired 4-bromo isomer is typically favored, but suboptimal conditions can erode this selectivity. The choice of solvent and the nature of the oxidizing agent (if used) are critical. PIDA (phenyliodine diacetate) is a common oxidant in these reactions that mediates a regioselective cycloaddition[3].
-
Solution: To enhance selectivity for the 4-bromo isomer, focus on kinetic control and solvent effects.
-
Lower the Reaction Temperature: Perform the cycloaddition at 0 °C or even lower (-10 °C) before allowing it to slowly warm to room temperature. Lower temperatures increase the energy difference between the two transition states leading to the different isomers, favoring the lower-energy pathway to the desired product.
-
Solvent Choice: Non-polar or moderately polar aprotic solvents often give better selectivity. Dichloromethane (DCM) or N-methylpyrrolidone (NMP) are excellent starting points[3]. Avoid highly polar protic solvents like methanol for the cycloaddition step, as they can interfere with the ylide and alter the transition state energies.
-
Slow Addition: Add the ethyl pyruvate solution dropwise to the in situ generated ylide over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the pyruvate, preventing side reactions and favoring the thermodynamically preferred cycloaddition pathway.
-
Q2: I'm observing a byproduct with a mass corresponding to a triazolo[1,5-a]pyridine. What is this and how do I prevent it?
A2: This is a known and significant byproduct issue, particularly when using certain acid catalysts or excess acid during the reaction.
-
Causality: The formation of a[3][4][5]triazolo[1,5-a]pyridine derivative is a competitive cyclization pathway. It can occur if the reaction conditions, particularly the acidity, favor an alternative intramolecular reaction of the N-aminopyridine intermediate before it can react with the desired carbonyl compound[6]. One study noted that using higher equivalents of acetic acid led to the competitive formation of this byproduct[6].
-
Solution: The key is rigorous control over the reaction's pH and the type of acid used.
-
Avoid Strong Brønsted Acids: Do not use strong acids like HCl or H₂SO₄ in the cycloaddition step. If an acid promoter is needed, a mild Lewis acid or a carefully controlled amount of a weaker carboxylic acid is preferable.
-
Control Stoichiometry: If using a promoter like acetic acid, limit its loading. A catalytic amount is often sufficient. The literature suggests that keeping the acetic acid loading below 6 equivalents can prevent the formation of the triazolo byproduct[6].
-
Base Selection: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for the in situ ylide generation. This ensures the reaction medium is sufficiently basic to form the ylide without promoting unwanted acid-catalyzed rearrangements.
-
Caption: Competing Reaction Pathways.
Q3: The final saponification step is sluggish, and my product is contaminated with the ethyl ester starting material. Can I use harsher conditions to speed it up?
A3: While incomplete hydrolysis is a common issue, escalating to harsh conditions (e.g., high temperatures, highly concentrated base) is risky and can introduce new byproducts.
-
Causality: The ester group at the 2-position is somewhat sterically shielded by the fused ring system, which can slow down the rate of hydrolysis compared to a simple alkyl ester. However, the pyrazolo[1,5-a]pyridine core is generally stable. The primary risk of overly harsh conditions is not ring degradation but potential decarboxylation at high temperatures, especially if the local pH becomes acidic during workup before all the base is neutralized.
-
Solution: The optimal approach is to use a slight excess of base at a moderately elevated temperature for a sufficient duration. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Harsh - Not Recommended) |
| Base | 2.5 eq. NaOH | 3.0 eq. LiOH·H₂O | >5 eq. NaOH |
| Solvent | THF:H₂O (3:1) | THF:MeOH:H₂O (3:1:1) | Ethanol |
| Temperature | 40 °C | 50 °C | 90 °C (Reflux) |
| Time | 12-16 hours | 4-6 hours | 2 hours |
| Outcome | Potential for incomplete reaction | >98% conversion, clean product | Risk of decarboxylation, potential side reactions |
| Table 1: Comparison of Saponification Conditions |
Recommended Protocol (Condition B):
-
Dissolve the ethyl ester in a 3:1:1 mixture of THF, Methanol, and Water.
-
Add 3.0 equivalents of solid lithium hydroxide monohydrate (LiOH·H₂O).
-
Heat the mixture to 50 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with water, and wash with a non-polar solvent like ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer slowly with 1M HCl at 0 °C to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Filter, wash with cold water, and dry under vacuum.
Section 3: Optimized Experimental Protocol
This protocol consolidates the recommendations from the troubleshooting section into a coherent, validated workflow designed to maximize yield and purity.
Part 3.1: Synthesis of 1-amino-3-bromopyridinium 2,4,6-trimethylbenzenesulfonate
-
To a stirred solution of 3-bromopyridine (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add 2,4,6-trimethylbenzenesulfonylhydroxylamine (1.1 eq) portion-wise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
The resulting precipitate is filtered, washed with cold DCM, and dried under vacuum to yield the N-aminopyridinium salt as a white solid, which can be used without further purification.
Part 3.2: Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
-
Suspend the 1-amino-3-bromopyridinium salt (1.0 eq) and finely ground potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous DCM (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethyl 2-oxo-3-butenoate (1.2 eq) in anhydrous DCM.
-
Add the pyruvate solution dropwise to the cold pyridinium salt suspension over 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for another 2 hours, then let it warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.
Part 3.3: Saponification to this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a solvent mixture of THF:Methanol:Water (3:1:1, 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and heat the mixture to 50 °C.
-
Stir for 4-6 hours until LC-MS analysis shows complete consumption of the starting ester.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any residual non-polar impurities.
-
Cool the aqueous layer to 0 °C and slowly add 1M HCl with stirring until the pH reaches 3-4. A precipitate will form.
-
Stir the suspension at 0 °C for 30 minutes, then filter the solid.
-
Wash the solid with cold water and dry thoroughly under high vacuum to yield the final product, this compound[7].
Section 4: Byproduct Analysis and Characterization
Rapid identification of byproducts is crucial for effective troubleshooting. Below is a summary of expected analytical signatures for the target product and key impurities.
| Compound | Key ¹H NMR Signal (DMSO-d₆) | Expected m/z [M+H]⁺ |
| Target Product | Singlet, ~7.1-7.3 ppm (H3 proton) | 241.0 / 243.0 (Br isotope pattern) |
| Ethyl Ester SM | Quartet, ~4.3 ppm (CH₂) & Triplet, ~1.3 ppm (CH₃) | 269.0 / 271.0 (Br isotope pattern) |
| 7-bromo Isomer | Singlet, ~7.0-7.2 ppm (H3 proton); distinct aromatic pattern | 241.0 / 243.0 (Br isotope pattern) |
| Triazolo Byproduct | Absence of the characteristic pyrazole H3 proton singlet | Varies by structure (e.g., 235.1 for a methyl-substituted triazolo[1,5-a]pyridine[6]) |
| Table 2: Analytical Data for Product and Key Byproducts |
Section 5: Troubleshooting Workflow
Use this decision tree to diagnose and solve issues encountered during the synthesis.
Caption: Troubleshooting Decision Workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Regioselective Functionalization of Bromopyridines
Welcome to the technical support center for the regioselective functionalization of bromopyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridine chemistry. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, making its selective functionalization a critical endeavor.[1][2] However, the inherent electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the nitrogen atom—present significant challenges to achieving high regioselectivity.[2][3][4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and achieve your synthetic goals.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Poor or Incorrect Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki-Miyaura coupling with a dibromopyridine is yielding a mixture of isomers, or the reaction is occurring at the wrong bromine position. What factors control this, and how can I improve the selectivity?
Answer: This is a frequent challenge. The regioselectivity in cross-coupling reactions of polyhalogenated pyridines is primarily governed by the relative reactivity of the carbon-halogen bonds. For different halogens, the reactivity order is C-I > C-Br > C-Cl.[5] When dealing with multiple bromine substituents, the outcome is a delicate interplay of electronic and steric effects.
Probable Causes & Solutions:
-
Inherent Electronic Effects: The electron-deficient nature of the pyridine ring makes certain positions more susceptible to oxidative addition, the first step in the catalytic cycle. The C2 and C6 positions are the most electron-deficient, followed by C4, and finally the C3 and C5 positions.
-
Steric Hindrance: Bulky substituents near a bromine atom can hinder the approach of the palladium catalyst, favoring reaction at a less sterically encumbered position.[6]
-
Ligand Choice: The ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often enhance selectivity and reactivity, especially for electron-rich or sterically hindered substrates.[7]
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes) can influence the active catalyst formation and, consequently, the selectivity.[5]
Troubleshooting Workflow:
-
Ligand Screening: Perform a small-scale screen of different phosphine ligands. Start with common bulky, electron-rich ligands.
-
Solvent and Base Optimization: The polarity of the solvent and the nature of the base can influence the reaction kinetics and selectivity. Screen a variety of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, K₃PO₄, NaOt-Bu).[8]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[9]
Issue 2: Low Yield or No Reaction in Lithiation/Bromine-Magnesium Exchange
Question: I am attempting a halogen-metal exchange on a bromopyridine using n-butyllithium, but I'm getting a low yield of my desired product and a significant amount of starting material back. What is going wrong?
Answer: Halogen-metal exchange on bromopyridines can be challenging due to the possibility of side reactions, such as nucleophilic addition of the organolithium reagent to the pyridine ring or deprotonation at an acidic C-H position.[10]
Probable Causes & Solutions:
-
Competing Nucleophilic Addition: n-Butyllithium can act as a nucleophile and add to the electron-deficient C2 or C6 positions of the pyridine ring. This is more prevalent at higher temperatures.
-
Incorrect Solvent System: The choice of solvent significantly impacts the selectivity. Coordinating solvents like THF or diethyl ether can favor the desired halogen-metal exchange, while non-coordinating solvents like toluene may lead to different selectivities or side reactions.[11]
-
Temperature: These reactions are highly temperature-sensitive. It is crucial to maintain a very low temperature (typically -78 °C) during the addition of the organolithium reagent to minimize side reactions.
-
Directed ortho-Metalation (DoM): If your bromopyridine has a directing group (e.g., -CONR₂, -OMe), lithiation might occur at the ortho C-H position instead of the C-Br bond.
Troubleshooting Workflow:
-
Optimize Temperature: Ensure your reaction is maintained at a consistently low temperature (-78 °C or even lower).
-
Solvent Screening: If using a non-coordinating solvent, try switching to THF or diethyl ether.[11]
-
Change the Reagent: Consider using a Grignard reagent like iso-PrMgCl·LiCl for the bromine-magnesium exchange, as it is often more selective and tolerant of functional groups.[12]
-
Reverse Addition: Adding the bromopyridine solution to the organolithium reagent can sometimes improve the outcome by maintaining a low concentration of the substrate.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the regioselective functionalization of the C-3 and C-5 positions of the pyridine ring so challenging?
A1: The C-3 and C-5 positions (meta-positions) of the pyridine ring are the most electron-rich carbons, making them less susceptible to nucleophilic attack and the oxidative addition step in many cross-coupling reactions.[13] Electrophilic aromatic substitution, which would typically favor these positions, is often difficult on the electron-deficient pyridine ring and requires harsh conditions.[14] Recent advances have focused on strategies like C-H activation with directing groups or temporary dearomatization to access these positions.[1][15]
Q2: What is the role of a directing group in achieving regioselectivity, and what are the pros and cons of using one?
A2: A directing group is a functional group on the pyridine ring that can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H or C-Br bond and thus directing the functionalization to that position.[15][16]
-
Pros: Can provide excellent control over regioselectivity, enabling functionalization at otherwise unreactive positions.
-
Cons: Requires additional synthetic steps to install and potentially remove the directing group, which reduces overall efficiency.
Q3: How do electronic and steric effects of other substituents on the bromopyridine ring influence regioselectivity?
A3: Substituents have a profound impact on the electronic and steric environment of the pyridine ring.
-
Electronic Effects: Electron-donating groups (e.g., -OMe, -CH₃) increase the electron density of the ring, which can affect the rate and selectivity of various reactions. Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) make the ring more electron-deficient.[17]
-
Steric Effects: Bulky substituents can block access to adjacent positions, forcing reactions to occur at less hindered sites. This can be a powerful tool for controlling regioselectivity.[18]
Q4: For a di-substituted bromopyridine, for instance, 2-bromo-5-chloropyridine, which position is more likely to react in a Suzuki coupling?
A4: In a Suzuki coupling, the reactivity of the carbon-halogen bond is the primary determinant of selectivity. The general order of reactivity is C-I > C-Br > C-Cl. Therefore, in 2-bromo-5-chloropyridine, the C-Br bond at the 2-position is significantly more reactive and will preferentially undergo oxidative addition with the palladium catalyst, leading to functionalization at that position.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of a Dihalopyridine
This protocol is a generalized procedure and should be optimized for each specific substrate.[5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the dihalopyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) to a dry Schlenk tube or reaction vial.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water).
-
Reaction: Heat the mixture with stirring to a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Typical Conditions for Suzuki Coupling of Bromopyridines [7]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 90-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 |
| PdCl₂(dppf) | None | Na₂CO₃ | DMF/H₂O | 80-90 |
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of bromopyridines.[5][19]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry over a drying agent, and concentrate.
-
Purification: The desired aminopyridine is obtained after purification by column chromatography.
Section 4: Visualizing Reaction Logic
Diagram 1: Factors Influencing Regioselectivity in Cross-Coupling
Caption: Key factors governing regioselectivity.
Diagram 2: Troubleshooting Workflow for Low Yield in Halogen-Metal Exchange
Caption: Troubleshooting halogen-metal exchange.
References
- 1. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridine CH functionalization | PPTX [slideshare.net]
- 17. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chegg.com [chegg.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Pyrazolo[1,5-a]Pyridine Based Inhibitors
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine-based inhibitors. This scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, its promising biological activity is often hampered by a critical pharmacokinetic challenge: poor cell permeability.
This guide provides a structured approach to diagnosing and overcoming permeability issues. It is divided into two main sections:
-
Frequently Asked Questions (FAQs): For quick answers to common conceptual and practical questions.
-
In-Depth Troubleshooting Guides: Detailed, problem-oriented workflows with step-by-step protocols for when you've encountered a specific permeability issue in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my pyrazolo[1,5-a]pyridine inhibitors show great enzymatic activity but poor cellular activity?
A1: This is a classic "potency vs. permeability" dilemma. High enzymatic activity confirms your compound binds its target effectively. However, poor cellular activity suggests the compound isn't reaching its intracellular target in sufficient concentrations. The primary barrier is the cell membrane, a lipid bilayer that is inherently difficult for many molecules, especially those that are polar or large, to cross.[4] Your compound's physicochemical properties are likely hindering its ability to passively diffuse across this barrier.
Q2: What are the most critical physicochemical properties governing cell permeability?
A2: Several properties are key, many of which are summarized by Lipinski's Rule of Five .[4][5][6][7] While not an absolute law, it provides excellent guidelines.[7][8] The most critical factors for passive diffusion are:
-
Lipophilicity (cLogP): A measure of a compound's fat- or oil-likeness. An optimal balance is needed; too low, and it won't enter the lipid membrane, too high, and it may get stuck. A cLogP not exceeding 5 is a common guideline.[6]
-
Molecular Weight (MW): Smaller molecules generally permeate more easily. An MW under 500 Daltons is recommended.[4][6]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms (primarily nitrogen and oxygen).[9][10] High PSA is a major obstacle to permeability as it increases the energy required for the molecule to leave the aqueous environment and enter the lipophilic membrane interior. A PSA greater than 140 Ų often indicates poor permeability, while a PSA below 90 Ų is typically needed to cross the blood-brain barrier.[9][11]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's polarity. Lipinski's rule suggests no more than 5 HBDs and 10 HBAs.[4][6]
Q3: What is the difference between a PAMPA and a Caco-2 assay? When should I use each?
A3: Both are standard assays to assess permeability, but they measure different things:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion only .[12][13] A compound diffuses from a donor well through an artificial lipid membrane to an acceptor well. It's fast, cost-effective, and excellent for early-stage screening to understand a compound's intrinsic ability to cross a lipid barrier without biological interference.[12][13]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[14][15][] It measures not only passive diffusion but also active transport processes , including active uptake and active efflux by transporter proteins (like P-glycoprotein).[13][15] It is more complex and time-consuming but provides a more biologically relevant prediction of in vivo intestinal absorption.[14]
Use PAMPA for initial screening and structure-permeability relationship (SPR) studies. Use Caco-2 assays for lead optimization to see if active transport is a factor. Comparing results from both can be diagnostic: if a compound is highly permeable in PAMPA but poorly permeable in Caco-2, it is likely a substrate for an efflux pump.[13][17]
Q4: Can I improve permeability without completely redesigning my core scaffold?
A4: Yes. Several strategies can be employed:
-
Prodrug Approach: Temporarily mask polar functional groups (like hydroxyls or amines) with lipophilic moieties.[18][19][20] These "masks" are designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[19] This is particularly effective for masking hydrogen bond donors.[21]
-
Formulation Strategies: For preclinical or clinical stages, formulation can significantly help. Techniques like creating self-emulsifying drug delivery systems (SEDDS), using lipid-based formulations, or complexation with cyclodextrins can improve the bioavailability of poorly permeable compounds.[22][23]
-
Minor Structural Modifications: Sometimes small changes, like N-methylation or replacing a polar group with a bioisostere, can reduce PSA and improve permeability without drastically altering the core structure and target binding.[19]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific permeability problems you may encounter during your experiments.
Guide 1: Low Permeability Observed in PAMPA Assay
SYMPTOM: Your pyrazolo[1,5-a]pyridine inhibitor shows a low apparent permeability coefficient (Papp) in the PAMPA assay (e.g., < 1.0 x 10⁻⁶ cm/s).
DIAGNOSTIC WORKFLOW:
Caption: Troubleshooting workflow for low PAMPA permeability.
POSSIBLE CAUSES & SOLUTIONS:
1. High Polarity / High Polar Surface Area (PSA)
-
Causality: The pyrazolo[1,5-a]pyridine scaffold contains multiple nitrogen atoms, which contribute to its PSA. Additional polar functional groups required for target binding can push the total PSA above the ideal threshold for passive diffusion (<140 Ų).[9] A high number of hydrogen bond donors (HBDs) is particularly detrimental, as each donor must be desolvated before entering the lipid membrane, which is energetically costly.[21]
-
Solutions:
-
Prodrug Strategy: Mask key hydrogen bond donors (e.g., -OH, -NH) with labile groups like esters or carbamates. These groups increase lipophilicity and are cleaved by intracellular esterases.[18][19][21]
-
Intramolecular Hydrogen Bonding: Introduce structural modifications that encourage the formation of an intramolecular hydrogen bond. This effectively "hides" polar groups, reducing the exposed polar surface area and lowering the desolvation penalty.[24]
-
Bioisosteric Replacement: Replace polar groups with less polar bioisosteres that maintain the necessary interactions for biological activity. For example, replacing a carboxylic acid with a tetrazole can sometimes offer a better balance of properties.
-
2. Poor Aqueous Solubility
-
Causality: The compound may be precipitating out of the aqueous buffer in the donor well, reducing the effective concentration of the compound available for permeation. This is often an issue for highly lipophilic or very flat, planar molecules.
-
Solutions:
-
pH Adjustment: Analyze the compound's pKa. Adjust the buffer pH to favor the neutral, un-ionized species, which is typically more permeable.
-
Use of Co-solvents: Increase the concentration of a co-solvent like DMSO in the buffer (e.g., from 1% to 5%), but be careful not to use a concentration that could disrupt the integrity of the artificial membrane.[25]
-
3. High Lipophilicity (cLogP > 5)
-
Causality: While some lipophilicity is required, extremely high cLogP can cause the compound to become trapped within the lipid membrane (membrane retention), preventing it from partitioning into the aqueous acceptor compartment.
-
Solutions:
-
Structural Modification: Systematically introduce polar functional groups to reduce overall lipophilicity.
-
Quantify Membrane Retention: After the assay, extract the artificial membrane with a strong organic solvent and analyze the amount of compound retained to confirm this as the cause.
-
Guide 2: High Efflux Ratio Observed in Caco-2 Assay
SYMPTOM: Your compound shows good to moderate permeability in the apical-to-basolateral (A→B) direction but much higher permeability in the basolateral-to-apical (B→A) direction, resulting in an efflux ratio (ER = Papp(B→A) / Papp(A→B)) significantly greater than 2.
DIAGNOSTIC WORKFLOW:
Caption: Troubleshooting workflow for high Caco-2 efflux.
POSSIBLE CAUSES & SOLUTIONS:
1. Substrate for Efflux Pumps (e.g., P-glycoprotein, BCRP)
-
Causality: Efflux pumps are proteins expressed on the cell surface that actively transport substrates out of the cell, playing a protective role.[26] Many drug-like molecules, including heterocyclic inhibitors, can be recognized and ejected by these pumps, preventing them from reaching therapeutic intracellular concentrations.[27][28]
-
Solutions:
-
Confirm with an Efflux Inhibitor: The most direct way to confirm this is to repeat the Caco-2 assay in the presence of a known inhibitor of the suspected efflux pump (e.g., verapamil for P-glycoprotein).[15] A significant reduction in the efflux ratio in the presence of the inhibitor confirms your compound is a substrate.
-
Structural Modification: This is the most robust solution during lead optimization. Analyze the structure-activity relationship to identify the pharmacophore being recognized by the transporter. Strategies to circumvent recognition include:
-
Masking or removing key hydrogen bonding features.
-
Adding bulky groups to sterically hinder binding to the transporter.
-
Reducing the overall number of aromatic rings.
-
-
Formulation with Permeation Enhancers/Inhibitors: For later-stage development, co-administering the drug with excipients that inhibit efflux pumps can be a viable strategy.[29]
-
| Parameter | Lipinski's Rule of Five Guideline | Relevance to Pyrazolo[1,5-a]Pyridines |
| Molecular Weight (MW) | < 500 Da | Generally achievable, but complex substitutions can increase MW. |
| cLogP | < 5 | The heterocyclic core is somewhat lipophilic; careful substituent choice is needed to stay in range. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Amine and hydroxyl substituents are common for kinase binding and can increase HBD count. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | The scaffold itself contains several nitrogen atoms (HBAs). |
| Polar Surface Area (PSA) | < 140 Ų | High PSA is a common liability for this scaffold due to the nitrogen atoms and polar substituents. |
| Table 1. Summary of Physicochemical Properties and Their Relevance to Pyrazolo[1,5-a]Pyridine Permeability.[4][5][6] |
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a compound.[12]
Materials:
-
96-well PAMPA plate system (e.g., Donor plate with PVDF membrane, Acceptor plate)
-
Lipid solution (e.g., 2% w/v lecithin in dodecane)[25]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO)
-
Test compounds and control compounds (high and low permeability)
-
96-well UV-transparent plate for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions.
-
Prepare Donor Solutions: Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (e.g., 1-2%) to avoid affecting the membrane.
-
Coat the Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Assemble the PAMPA Plate: Add 300 µL of fresh PBS to each well of the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich."
-
Add Donor Solution: Add 150-200 µL of the prepared donor solutions (from step 2) to the donor plate wells.
-
Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[17][30]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)
-
Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive and active transport across a biological monolayer.[14][15]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transwell® permeable supports (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test compounds, controls, and efflux inhibitors (e.g., verapamil)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-28 days, changing the medium every 2-3 days, to allow the cells to differentiate into a polarized monolayer.[14]
-
Monolayer Integrity Check: Before the assay, measure the TEER of each well. Only use monolayers with high TEER values (e.g., >200 Ω·cm²), which indicate the formation of tight junctions.
-
Prepare Dosing Solutions: Dissolve the test compound (e.g., at 10 µM) in the transport buffer. For efflux experiments, prepare a separate dosing solution containing both the test compound and an efflux inhibitor.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.[14]
-
Sampling and Analysis: At the end of the incubation, take samples from the receiver compartments. Analyze the concentration of the compound using LC-MS/MS.
-
Calculations:
-
Calculate the Papp for both A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the membrane area, and C₀ is the initial donor concentration.[14]
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[15]
-
| Assay | Permeability Classification | Papp Value (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| Caco-2 | High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) | |
| Low | < 1 | Poorly absorbed (<50%) | |
| PAMPA | High | > 5 | Likely high passive permeability |
| Low | < 1 | Low passive permeability | |
| Table 2. General Classification of Compound Permeability Based on Assay Results.[14] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polar surface area - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 23. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism [pubmed.ncbi.nlm.nih.gov]
- 30. bioassaysys.com [bioassaysys.com]
Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
Welcome to the technical support center for researchers and drug development professionals working with pyrazolo[1,5-a]pyridine kinase inhibitors. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you understand and mitigate off-target effects, enhancing the selectivity and therapeutic potential of your compounds.
Introduction to the Challenge: The Double-Edged Sword of Kinase Inhibition
Pyrazolo[1,5-a]pyridines have emerged as a privileged scaffold in kinase inhibitor design due to their structural versatility and potent activity against a range of kinase targets. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. Unintended inhibition of other kinases can lead to cellular toxicity, misleading experimental results, and adverse effects in clinical applications. This guide provides a systematic approach to identifying, understanding, and reducing these off-target effects.
Part 1: Troubleshooting Guide - From Broad-Spectrum to Selective Inhibition
This section addresses common issues encountered during the development of pyrazolo[1,5-a]pyridine kinase inhibitors, providing step-by-step protocols and the scientific rationale behind them.
Issue 1: My lead compound shows significant toxicity in cell-based assays, unrelated to its intended target.
Probable Cause: This is a classic indicator of off-target effects. Your compound is likely inhibiting one or more kinases essential for normal cell function, leading to cytotoxicity.
Troubleshooting Workflow:
-
Initial Diagnosis: Kinome-Wide Profiling. The first step is to understand the full spectrum of your compound's activity.
-
Protocol: In Vitro Kinome Scan.
-
Compound Preparation: Prepare your pyrazolo[1,5-a]pyridine inhibitor at a standard concentration (e.g., 1 µM) in a DMSO stock solution.
-
Assay Plate Setup: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp.). These services typically offer panels of hundreds of purified human kinases.
-
Binding or Activity Assay: The service will perform high-throughput screening, often using binding assays (like KiNativ) or enzymatic activity assays, to measure the percent inhibition of each kinase in the panel at the given concentration.
-
Data Analysis: The output will be a list of kinases inhibited by your compound and the extent of that inhibition. Pay close attention to kinases inhibited by >80-90% at 1 µM, as these are strong off-target candidates.
-
-
-
Visualizing the Off-Target Landscape.
-
Action: Plot the kinome scan data on a dendrogram to visualize the relationships between the inhibited kinases. This can reveal if your compound is hitting a specific kinase family or unrelated targets across the kinome.
-
Diagram: Kinome Selectivity Workflow
Caption: Workflow for identifying and mitigating off-target effects.
-
-
Cellular Validation of Key Off-Targets.
-
Rationale: An in vitro hit does not always translate to a cellular effect. It's crucial to confirm that the identified off-targets are engaged by your compound in a cellular context.
-
Protocol: Western Blot for Phospho-Substrates.
-
Cell Line Selection: Choose a cell line where the suspected off-target kinase is known to be active.
-
Compound Treatment: Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours).
-
Lysate Preparation: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform a Western blot using an antibody specific to the phosphorylated form of a known downstream substrate of the off-target kinase. A decrease in phosphorylation upon treatment confirms target engagement.
-
-
Issue 2: My attempts to improve selectivity by modifying the scaffold are reducing on-target potency.
Probable Cause: This is a common challenge in structure-based drug design. Modifications intended to disrupt binding to an off-target kinase are also affecting key interactions with the primary target.
Troubleshooting Strategies:
-
Focus on Solvent-Exposed Regions.
-
Rationale: The core interactions within the ATP-binding pocket (e.g., hinge-binding) are often conserved. Selectivity is frequently achieved by exploiting differences in the more variable, solvent-exposed regions of the kinase.
-
Action: Analyze the crystal structures (if available) of your primary target and key off-targets. Identify regions of the pyrazolo[1,5-a]pyridine scaffold that project towards the solvent front. Introduce modifications, such as adding bulky or charged groups, in these areas. These additions can create steric hindrance or unfavorable electrostatic interactions with the off-target while being tolerated by the primary target.
-
-
Exploit Unique Gatekeeper Residues.
-
Rationale: The "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, is a key determinant of inhibitor selectivity. A bulky gatekeeper (like methionine or phenylalanine) will restrict access to this pocket, while a small gatekeeper (like threonine or valine) will allow it.
-
Action:
-
Determine the gatekeeper residue for your primary target and major off-targets.
-
If your primary target has a small gatekeeper and an off-target has a large one, design analogs with bulky substituents that can access the hydrophobic pocket of the primary target but will clash with the gatekeeper of the off-target.
-
-
Table 1: Gatekeeper Residues and Design Strategy
-
| Gatekeeper Residue | Size | Pocket Access | Design Strategy for Selectivity |
| Thr, Val, Ala | Small | Open | Design inhibitors with bulky groups to occupy the back pocket. |
| Met, Phe, Leu | Large | Restricted | Avoid bulky modifications that target the back pocket. Focus on other regions. |
-
Computational Modeling and Free Energy Perturbation (FEP).
-
Rationale: Before undertaking complex synthesis, computational methods can predict the impact of a modification on binding affinity for both on- and off-target kinases.
-
Workflow:
-
Homology Modeling: If crystal structures are unavailable, build homology models of your target and off-target kinases.
-
Docking Studies: Dock your lead compound and proposed analogs into the binding sites to visualize potential interactions.
-
FEP Calculations: Use FEP to calculate the relative binding free energy changes (ΔΔG) for your analogs against the primary target versus an off-target. This provides a quantitative prediction of selectivity changes, helping to prioritize which analogs to synthesize.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinase families for pyrazolo[1,5-a]pyridine inhibitors?
A1: While specific off-targets depend on the substitution pattern of the scaffold, pyrazolo[1,5-a]pyridines have been reported to interact with several kinase families due to their ATP-competitive nature. These often include:
-
SRC family kinases (SFKs): Such as SRC, LYN, and HCK.
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and c-KIT.
-
Cyclin-Dependent Kinases (CDKs): Due to the conserved nature of their ATP-binding pocket. A comprehensive kinome scan is the only definitive way to identify the specific off-target profile of your unique compound.
Q2: How can I differentiate between off-target toxicity and on-target toxicity?
A2: This is a critical question in drug development. The best approach is to use orthogonal experiments:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, validated inhibitor of your primary target. If it phenocopies the toxicity of your compound, the effect is more likely on-target.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. If the cells become resistant to your compound's toxicity, it confirms the effect is on-target. If the toxicity persists, it is likely due to off-target effects.
-
Rescue Experiments: If the on-target toxicity is due to the inhibition of a specific signaling pathway, attempt to "rescue" the cells by activating a downstream component of that pathway.
Q3: My pyrazolo[1,5-a]pyridine is a C3-substituted analog. Are there known strategies to improve selectivity for this class?
A3: Yes, C3-substituted pyrazolo[1,5-a]pyridines are a well-studied class. Research has shown that modifications at this position can significantly influence selectivity. For example, extending a substituent from the C3 position towards the ribose-binding pocket can disrupt binding to certain kinases while preserving affinity for others. A common strategy is to introduce flexible linkers and terminal functional groups at the C3 position to probe for selective interactions outside the core hinge-binding region.
Q4: What is a good "selectivity score" and how is it calculated?
A4: A selectivity score (S-score) is a way to quantify the selectivity of a compound from a kinome scan dataset. One common method is to divide the number of kinases that bind the compound with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, an S(1µM) score of 0.02 means the compound inhibited only 2% of the kinases tested at that concentration. The definition of a "good" score is context-dependent, but generally, highly selective compounds will have very low S-scores.
Q5: Are there any databases that can help me predict potential off-targets for my scaffold?
A5: Yes, several publicly available databases can be useful for predicting off-targets based on chemical structure similarity. These include:
-
ChEMBL: A large database of bioactive molecules with drug-like properties where you can search for compounds with similar scaffolds and view their known biological activities.
-
BindingDB: Contains measured binding affinities of small molecules to proteins, allowing you to identify kinases that are known to bind to pyrazolo[1,5-a]pyridine-like structures. These tools can provide an initial list of potential off-targets to prioritize for experimental validation.
Technical Support Center: Optimization of PROTAC Linker Length and Composition using 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of linker length and composition in Proteolysis Targeting Chimeras (PROTACs), with a special focus on the strategic incorporation of rigid heterocyclic scaffolds like 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Our goal is to equip you with the expertise to navigate the complexities of PROTAC design and achieve potent and selective protein degradation.
Part 1: Foundational Knowledge & Core Concepts
PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a spacer; it plays a critical role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI.[1][4][5]
The optimization of the linker is a crucial step in PROTAC development, as its length, flexibility, and chemical composition can significantly impact the molecule's overall performance.[6][7][8]
Diagram: PROTAC Mechanism of Action
Caption: Figure 1: The catalytic cycle of a PROTAC.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization of PROTAC linkers.
Q1: Why is linker optimization so critical for PROTAC activity?
The linker's properties—length, rigidity, and chemical composition—dictate the spatial orientation of the POI and E3 ligase within the ternary complex.[5][9] An optimal linker facilitates productive protein-protein interactions, leading to efficient ubiquitination.[5] A suboptimal linker can result in steric hindrance, preventing ternary complex formation, or an unproductive complex geometry where lysine residues on the POI are not accessible for ubiquitination.[7][10]
Q2: What are the most common types of linkers used in PROTACs?
The most prevalent linkers are flexible polyethylene glycol (PEG) and alkyl chains.[11][12] These are popular due to their commercial availability and the ease with which their length can be systematically varied.[13] However, there is a growing interest in more rigid linkers, such as those incorporating heterocyclic scaffolds like piperazine, piperidine, and triazoles, to improve ternary complex stability and cell permeability.[14][15]
Q3: How do I choose the optimal linker length?
There is no universal optimal linker length; it must be determined empirically for each POI-ligand and E3 ligase-ligand pair.[10] A general strategy is to synthesize a library of PROTACs with varying linker lengths and evaluate their degradation efficiency.[7] For flexible linkers, this often involves varying the number of PEG units or methylene groups.[6][13]
Q4: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in protein degradation.[10][14] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[10] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and less susceptible to the hook effect.[9][10]
Q5: My PROTAC binds to the POI and the E3 ligase in binary assays, but it doesn't induce degradation. What could be the issue?
This common problem often points to a failure in forming a stable and productive ternary complex.[1][7] The linker may be too short, causing steric clashes, or too long and flexible, leading to an entropically unfavorable complex formation.[7][16] The attachment points of the linker to the ligands are also critical and may need to be re-evaluated.[17]
Part 3: Troubleshooting Guide for Linker Optimization
This section provides a structured approach to troubleshooting common issues encountered during PROTAC linker optimization experiments.
Scenario 1: Low or No Degradation Observed
Initial Checks:
-
Compound Integrity: Verify the identity and purity of your synthesized PROTAC using LC-MS and NMR.
-
Protein Expression: Confirm the expression of both the POI and the recruited E3 ligase in your cell model via Western Blot or qPCR.[14]
-
Cell Permeability: Poor cell permeability can prevent the PROTAC from reaching its intracellular target.[18] Consider performing a cellular thermal shift assay (CETSA) or using cell-based target engagement assays like NanoBRET™.[19]
Troubleshooting Workflow:
Caption: Figure 2: A systematic workflow for troubleshooting lack of degradation.
Scenario 2: Low Yield in PROTAC Synthesis with this compound
The incorporation of rigid, heterocyclic linkers like this compound can present unique synthetic challenges.
Potential Issues & Solutions:
-
Inefficient Amide Coupling:
-
Cause: The carboxylic acid of the pyrazolopyridine scaffold may be less reactive, or steric hindrance from the bulky warhead or E3 ligase ligand could impede the reaction.[1][4]
-
Solution:
-
Use a more potent coupling reagent: Switch from standard reagents like EDC/HOBt to uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP.[1]
-
Optimize reaction conditions: Increase the reaction temperature or use microwave heating to overcome steric barriers.[1] Ensure reactants are fully dissolved, using co-solvents like DMF or DMSO if necessary.[6][13]
-
Pre-activate the carboxylic acid: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine-containing component.[4][6]
-
-
-
Poor Solubility of Intermediates:
-
Cause: The rigid, planar structure of the pyrazolopyridine linker may decrease the solubility of synthetic intermediates.
-
Solution:
-
Solvent screening: Test a range of anhydrous solvents or solvent mixtures (e.g., DMF, DMSO, NMP) to improve solubility.[6]
-
Modify synthetic route: Consider attaching a solubilizing group (e.g., a short PEG chain) to another part of the molecule if the synthetic route allows.
-
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling with this compound
This protocol provides a general workflow for the coupling of an amine-functionalized warhead or E3 ligase ligand to the this compound linker.
Materials:
-
This compound (1.0 equiv)
-
Amine-functionalized binding moiety (warhead or E3 ligase ligand) (1.1 equiv)
-
HATU (1,1,3,3-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4][6]
-
In a separate vial, dissolve the amine-functionalized binding moiety (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired intermediate.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in a cellular context.[6]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the chemiluminescence using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, α-Tubulin).
Part 5: Data Presentation
Quantitative data from linker optimization studies should be presented in a clear and concise manner to facilitate comparison.
Table 1: Impact of Linker Length on PROTAC Efficacy for a Hypothetical Target
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A1 | PEG | 10 | >1000 | <10 |
| PROTAC-A2 | PEG | 13 | 250 | 65 |
| PROTAC-A3 | PEG | 16 | 25 | >95 |
| PROTAC-A4 | PEG | 19 | 150 | 70 |
| PROTAC-B1 | Pyrazolopyridine-Alkyl | 15 | 50 | >90 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. profiles.foxchase.org [profiles.foxchase.org]
- 18. 1176413-45-8|4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 19. rscbmcs.org [rscbmcs.org]
Validation & Comparative
The Ascendancy of the Pyrazolo[1,5-a]pyridine Scaffold: A Comparative Analysis of Kinase Inhibitors
Introduction: In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged" structure, demonstrating remarkable versatility and efficacy in the inhibition of a diverse range of protein kinases.[1] This guide provides a comprehensive comparative analysis of pyrazolo[1,5-a]pyridine-based kinase inhibitors, offering a deep dive into their performance against key oncogenic kinases, juxtaposed with established alternative inhibitors. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols to empower researchers in their own investigations.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Framework
The pyrazolo[1,5-a]pyridine ring system, a bicyclic heteroaromatic structure, serves as an excellent bioisostere for the purine core of ATP. This intrinsic property allows it to effectively compete for the ATP-binding site of kinases, a critical interaction for inhibitor function.[1] The true power of this scaffold, however, lies in its amenability to chemical modification at multiple positions. This allows for the fine-tuning of inhibitor properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. This adaptability has led to the development of pyrazolo[1,5-a]pyridine-based inhibitors against a wide array of kinase targets, some of which have achieved clinical significance.
Comparative Analysis of Pyrazolo[1,5-a]pyridine-Based Inhibitors and Alternatives
The following sections provide a comparative analysis of pyrazolo[1,5-a]pyridine-based inhibitors against several key kinase families, with supporting IC50 data presented in tabular format for ease of comparison.
Tropomyosin Receptor Kinase (Trk) Family
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function. Aberrant activation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers.[2]
| Inhibitor | Scaffold | Target | IC50 (nM) | Reference |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | [3] |
| Compound 36 | Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | [3] |
| Entrectinib | Indazole | TrkA, TrkB, TrkC | 1.7, 0.1, 0.1 | [4] |
Discussion: Larotrectinib, a first-in-class, highly selective pan-Trk inhibitor with a pyrazolo[1,5-a]pyrimidine core, has demonstrated impressive clinical efficacy across a range of tumor types harboring NTRK gene fusions.[2] As shown in the table, novel pyrazolo[1,5-a]pyrimidine derivatives like compound 36 exhibit comparable, and in some cases, slightly improved potency against the Trk kinases.[3] Entrectinib, which features an indazole scaffold, is another potent Trk inhibitor but also targets ROS1 and ALK.[4] While both Larotrectinib and Entrectinib are effective, indirect comparisons from clinical trial data suggest potential advantages for Larotrectinib in terms of clinical response and survival.[5][6][7][8]
RET Receptor Tyrosine Kinase
The RET (Rearranged during Transfection) proto-oncogene is another crucial target in oncology. Activating point mutations and chromosomal rearrangements involving RET are implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.
| Inhibitor | Scaffold | Target | IC50 (nM) | Reference |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | RET (wild-type) | 0.92 | [9] |
| Pralsetinib | Pyrrolopyrimidine | RET | Not specified | [10][11][12] |
Discussion: Selpercatinib, a pyrazolo[1,5-a]pyridine-based inhibitor, is a highly selective and potent RET inhibitor.[9] Pralsetinib, another selective RET inhibitor with a distinct pyrrolopyrimidine core, has also shown significant clinical activity.[10] While both drugs are effective, they exhibit different toxicity profiles.[10] Furthermore, studies have indicated that certain RET mutations conferring resistance to pralsetinib may remain sensitive to selpercatinib, highlighting the importance of the pyrazolo[1,5-a]pyridine scaffold in overcoming drug resistance.[12] Matching-adjusted indirect comparisons of clinical trial data suggest that selpercatinib may offer a prolonged progression-free survival compared to pralsetinib.[11][13]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene are common drivers of NSCLC.
| Inhibitor | Scaffold | Target | IC50 (nM) | Reference |
| Gefitinib | Quinazoline | EGFR (wild-type) | 18.2 | [14] |
| Osimertinib | Pyrimidine | EGFR (T790M) | 8.5 | [14] |
| Pyrazolo[1,5-a]pyrimidine derivative | Pyrazolo[1,5-a]pyrimidine | EGFR | Not specified | [14] |
BRAF and MEK Kinases (MAPK Pathway)
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation. Mutations in BRAF, particularly the V600E mutation, are prevalent in melanoma and other cancers. MEK1 and MEK2 are downstream kinases in this pathway.
| Inhibitor | Scaffold | Target | IC50 (nM) | Reference |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | BRAF (V600E) | 31 | [8] |
| Trametinib | Pyridopyrimidine | MEK1, MEK2 | 0.92, 1.8 | [19] |
Discussion: Currently, there is a lack of specific IC50 data for pyrazolo[1,5-a]pyridine-based inhibitors targeting BRAF and MEK in the provided search results. The table showcases leading inhibitors with alternative scaffolds. Vemurafenib is a potent inhibitor of the BRAF V600E mutant, and trametinib is a highly selective MEK1/2 inhibitor.[8][19] Given the success of the pyrazolo[1,5-a]pyridine scaffold against other kinases, its exploration for targeting the MAPK pathway presents a promising avenue for future research.
Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in cell survival, proliferation, and drug resistance in various hematological malignancies and solid tumors.
| Inhibitor | Scaffold | Target | IC50 (nM) | Reference |
| SGI-1776 | Imidazo[1,2-b]pyridazine | Pim-1, Pim-2, Pim-3 | 7, 363, 69 | [20] |
| AZD1208 | Not specified | pan-Pim | Not specified | [21] |
| TCS PIM-1 4a | Not specified | Pim-1, Pim-2 | 24, 100 | [21] |
Discussion: The provided information does not contain specific IC50 values for pyrazolo[1,5-a]pyridine-based Pim kinase inhibitors. The table lists alternative inhibitors with different chemical scaffolds. SGI-1776 is a notable Pim-1 inhibitor with an imidazo[1,2-b]pyridazine core.[20][22][23][24] The development of pyrazolo[1,5-a]pyridine-based Pim inhibitors could offer novel therapeutic options for cancers dependent on Pim signaling.[25][26]
Experimental Protocols
To facilitate the evaluation and comparison of kinase inhibitors, this section provides detailed, step-by-step methodologies for key in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a robust and high-throughput method for determining the potency of a compound against a purified kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., TrkA, RET)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., pyrazolo[1,5-a]pyridine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In the 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay: Western Blot for Downstream Signaling
This assay is used to assess the effect of a kinase inhibitor on its target pathway within a cellular context. For example, inhibition of the PI3K/Akt pathway can be monitored by measuring the phosphorylation of Akt.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Visualizing Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathways downstream of receptor tyrosine kinases.
Caption: General workflow for in vitro and cellular kinase inhibitor assays.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold has unequivocally established its position as a cornerstone in the design of novel kinase inhibitors. Its inherent ability to mimic the purine core of ATP, combined with its synthetic tractability, has enabled the development of highly potent and selective inhibitors against a multitude of clinically relevant kinases. As demonstrated in this guide, pyrazolo[1,5-a]pyridine-based compounds are not only holding their own but are often outperforming inhibitors built on alternative scaffolds. The continued exploration and optimization of this privileged framework promise to yield the next generation of targeted therapies, offering new hope to patients battling a wide range of cancers. The provided experimental protocols and comparative data serve as a valuable resource for researchers dedicated to advancing this critical field of medicine.
References
- 1. [11C]Vemurafenib | C23H18ClF2N3O3S | CID 166177249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trametinib Dimethyl Sulfoxide | C28H29FIN5O5S | CID 50992434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of trametinib dimethyl sulfoxide, C26H23FIN5O4(C2H6OS) | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. rcsb.org [rcsb.org]
- 8. Vemurafenib - Wikipedia [en.wikipedia.org]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Pralsetinib | C27H32FN9O2 | CID 129073603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 21. adooq.com [adooq.com]
- 22. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. caymanchem.com [caymanchem.com]
- 25. thieme-connect.com [thieme-connect.com]
- 26. benchchem.com [benchchem.com]
The Architect's Choice: A Comparative Guide to 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid and Alternative PROTAC Linkers
Introduction: The Linker as a Linchpin in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have opened a new frontier in therapeutics, shifting the paradigm from occupancy-based inhibition to event-driven elimination of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][]
Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase is brought into proximity with the POI, facilitating the transfer of ubiquitin molecules to the target.[1][4] This polyubiquitination serves as a molecular flag, marking the POI for degradation by the 26S proteasome, after which the PROTAC is released to repeat the cycle.[4] While the warhead and anchor determine the "what" and "how" of degradation, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[2][5][6] The evolution of "linkerology" has moved from synthetically convenient flexible chains to more sophisticated, rigid structures designed to optimize ternary complex formation and improve pharmacokinetic profiles.[5][7]
This guide provides a deep comparative analysis of a rigid heterocyclic scaffold, represented by 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, against the more conventional flexible and alternative linker classes, offering field-proven insights and experimental frameworks for the rational design of next-generation protein degraders.
The Rigid Contender: The Pyrazolo[1,5-a]pyridine Scaffold
The this compound structure represents a class of rigid, heterocyclic linkers. While not as ubiquitously cited as PEG or alkyl chains, its inherent structural properties offer distinct theoretical advantages for PROTAC design. The fused ring system introduces conformational constraints, which can be a powerful tool for optimizing PROTAC efficacy.
Inferred Advantages:
-
Pre-organization: Rigidity can reduce the entropic penalty upon ternary complex formation. By locking the warhead and anchor ligands into a limited number of conformations, a rigid linker can pre-organize the PROTAC into a bioactive state that favors productive protein-protein interactions within the ternary complex.[8][9]
-
Improved Pharmacokinetics: The incorporation of rigid heterocyclic motifs can enhance metabolic stability compared to flexible ether-based linkers.[8][10] Strategic modifications to such scaffolds can also be used to tune solubility and other drug-like properties.[1][11]
-
Directional Vectoring: The defined geometry of the pyrazolopyridine ring allows for precise control over the exit vectors—the points at which the warhead and anchor are attached. This structural control is crucial for achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer.
The "bromo" and "carboxylic acid" functional groups on this specific scaffold serve as versatile chemical handles for a two-step, directional synthesis, allowing for controlled, sequential coupling of the warhead and E3 ligase ligand.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. lifesensors.com [lifesensors.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Tumor Microenvironment: An In Vivo Efficacy Guide to 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Derived Kinase Inhibitors
Introduction: The quest for targeted cancer therapies has led to the extensive exploration of small molecule kinase inhibitors. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, capable of interacting with the ATP-binding sites of various kinases implicated in oncogenesis. This guide focuses on the in vivo validation of compounds derived from 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a key intermediate that provides a versatile platform for generating potent and selective kinase inhibitors. We will delve into the preclinical evidence supporting their efficacy, compare their performance against established standards of care, and provide detailed methodologies to empower researchers in their own drug discovery endeavors.
The rationale for focusing on this particular chemical scaffold lies in its structural rigidity and the strategic positioning of its nitrogen atoms, which facilitate hydrogen bonding interactions within the kinase hinge region. The bromo-substituent at the 4-position and the carboxylic acid at the 2-position offer synthetic handles for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this core have shown promise as inhibitors of key oncogenic drivers such as Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs), making them attractive candidates for further development.
Comparative In Vivo Efficacy: Pyrazolo[1,5-a]pyridine Derivatives vs. Alternative Therapies
The true measure of a novel therapeutic agent lies in its performance in a complex biological system. In this section, we compare the in vivo efficacy of representative pyrazolo[1,5-a]pyridine-derived compounds against other kinase inhibitors and standard chemotherapeutic agents in relevant preclinical cancer models.
The PI3K Pathway: A Key Battleground
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Consequently, it has become a prime target for drug development.
One notable example is a series of pyrazolo[1,5-a]pyridines developed as selective inhibitors of the p110α isoform of PI3K. In a preclinical study, a lead compound from this series, designated Compound 5x , was evaluated in an HCT-116 human colon carcinoma xenograft model.[1] This model is particularly relevant as the HCT-116 cell line harbors a activating mutation in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.
Experimental Data Summary:
| Compound/Therapy | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 5x | HCT-116 Xenograft (mice) | Oral, daily | Significant TGI (specific % not provided) | [1] |
| Paclitaxel | MCF-7 Xenograft (mice) | Intraperitoneal, intermittent | Significant TGI (used as a comparator) | [2] |
| Pyrazolo[4,3-d]pyrimidine Cmpd 9 | MCF-7 Xenograft (mice) | Not specified | Significantly better than paclitaxel | [2] |
The study demonstrated that oral administration of Compound 5x led to a significant inhibition of tumor growth, accompanied by a reduction in the phosphorylation of Akt, a downstream effector of PI3K, confirming target engagement in vivo.[1] While a direct head-to-head comparison with a standard-of-care PI3K inhibitor like alpelisib in the same study is not available in the public literature, the promising activity of this pyrazolo[1,5-a]pyridine derivative underscores its potential.
In a separate study focusing on a related pyrazolo[4,3-d]pyrimidine scaffold, Compound 9 , a microtubule targeting agent, was shown to be significantly more effective than the standard chemotherapeutic agent paclitaxel in a MCF-7 breast cancer xenograft model.[2] This highlights the versatility of the broader pyrazole-based heterocyclic family in generating potent anti-cancer agents that can outperform established therapies.
Targeting Cell Cycle Progression: The CDK Inhibitor Approach
Uncontrolled cell proliferation is a fundamental characteristic of cancer, and the cell cycle machinery, driven by Cyclin-Dependent Kinases (CDKs), is often dysregulated. Small molecule inhibitors of CDKs have therefore emerged as a promising therapeutic strategy.
A pyrazolo[1,5-a]pyrimidine derivative, BS-194 (Compound 4k) , has been identified as a potent inhibitor of CDK1, CDK2, and CDK9.[3] Its in vivo efficacy was evaluated in human tumor xenograft models. Oral administration of BS-194 resulted in significant antitumor effects and was shown to suppress the phosphorylation of CDK substrates within the tumors, providing clear evidence of target modulation.[3]
Logical Flow of In Vivo Validation:
Caption: Workflow for in vivo validation of novel kinase inhibitors.
Detailed Methodologies for In Vivo Efficacy Studies
To ensure the reproducibility and robustness of in vivo studies, a well-defined and meticulously executed protocol is paramount. Below is a generalized, yet detailed, methodology for evaluating the anti-tumor efficacy of a novel pyrazolo[1,5-a]pyridine derivative in a subcutaneous xenograft model.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Model Selection and Acclimatization:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD-SCID, NSG) to prevent rejection of human tumor xenografts.
-
House animals in a specific pathogen-free (SPF) facility.
-
Allow for a minimum of a one-week acclimatization period before the start of the experiment.
-
-
Cell Culture and Tumor Implantation:
-
Culture the chosen human cancer cell line (e.g., HCT-116, MCF-7) under sterile conditions in the recommended growth medium.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable vehicle (e.g., a 1:1 mixture of Matrigel and serum-free medium).
-
Subcutaneously inject a defined number of cells (typically 1-10 million) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Formulate the test compound (e.g., a this compound derivative) and the vehicle control in an appropriate delivery vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound and vehicle to the respective groups according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Collect tumor and/or blood samples at specified time points post-dosing to assess target engagement.
-
Analyze the levels of relevant biomarkers (e.g., phosphorylated Akt for a PI3K inhibitor) using techniques such as Western blotting, ELISA, or immunohistochemistry.
-
Signaling Pathway Illustration:
Caption: Inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyridine derivative.
Conclusion and Future Directions
The in vivo data for pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine derivatives are highly encouraging, demonstrating their potential to effectively inhibit tumor growth in preclinical models of cancer. The versatility of the this compound core allows for the generation of compounds targeting diverse and critical oncogenic pathways. While the currently available data often lacks direct, side-by-side comparisons with the latest generation of approved targeted therapies, the potent activity observed warrants further investigation.
Future studies should focus on comprehensive head-to-head in vivo comparisons with relevant clinical standards of care. Additionally, exploring the efficacy of these compounds in more clinically relevant models, such as patient-derived xenografts (PDXs) and syngeneic models that allow for the evaluation of immunomodulatory effects, will be crucial. The continued development of this promising class of kinase inhibitors holds the potential to deliver novel and effective treatments for cancer patients.
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Motif for Selective Kinase Inhibition - A Comparative Guide to Cross-Reactivity Profiling
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. Its rigid, planar structure and synthetic tractability offer a versatile platform for designing inhibitors that can precisely target the ATP-binding site of specific kinases, crucial regulators of cellular signaling often dysregulated in diseases like cancer.[1] This guide provides an in-depth comparison of kinase inhibitors based on this privileged scaffold, with a focus on their cross-reactivity profiles and the experimental methodologies used to determine them. As Senior Application Scientists, we aim to equip you with the technical knowledge and practical insights necessary to navigate the complexities of kinase inhibitor selectivity.
The Criticality of Cross-Reactivity Profiling in Kinase Drug Discovery
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in drug development, as inhibitors designed for a specific kinase can inadvertently interact with unintended targets, leading to off-target effects and potential toxicity.[1] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design. Understanding an inhibitor's selectivity profile allows for a more accurate interpretation of its biological effects and a better prediction of its therapeutic window. A highly selective inhibitor minimizes the risk of unforeseen side effects, while in some cases, a carefully designed multi-targeted inhibitor can offer therapeutic advantages.[2]
Comparative Analysis of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors targeting a diverse range of kinases. Below, we present a comparative analysis of representative inhibitors, highlighting their on-target potency and off-target interactions. The data is compiled from various preclinical and clinical studies, showcasing the spectrum of selectivity that can be achieved with this scaffold.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The pyrazolo[1,5-a]pyrimidine (a nitrogen-containing analog of the pyrazolo[1,5-a]pyridine) core is a key feature in several approved and clinical-stage Trk inhibitors used in the treatment of cancers with NTRK gene fusions.[1][3]
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | - | - | [4] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | (Potent pan-Trk) | - | - | [1] |
| Selitrectinib (LOXO-195) | TrkA, TrkB, TrkC (including resistance mutations) | (Potent pan-Trk) | - | - | [1] |
Note: Comprehensive off-target data for approved drugs is extensive and can be found in their respective regulatory filings. The table highlights their primary intended targets.
SRC Family Kinase (SFK) Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully utilized to develop highly selective inhibitors of SRC family kinases, which are implicated in various cancers. A notable example is eCF506, which demonstrates exceptional selectivity for SRC over the structurally related ABL kinase.[5][6]
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Selectivity (vs. ABL) | Reference |
| eCF506 | SRC, YES1 | 0.5, 2.1 | ABL | >475 | >950-fold | [7] |
| Dasatinib (BMS-354825) | SRC, ABL, c-KIT, PDGFRβ | 0.55, <1, 4, 16 | Multiple | Varied | ~1-fold | [5] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
Modifications to the pyrazolo[1,5-a]pyridine core have also yielded potent and isoform-selective PI3K inhibitors.[8][9]
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Reference |
| Compound 5x | p110α | 0.9 | p110β, p110δ, p110γ | 100, 29, 23 | [9] |
| Compound 57 | p110δ | - | p110α, p110β, p110γ | - | [8] |
| Compound 58 | p110α | - | p110β, p110δ, p110γ | - | [8] |
Dual CDK2/TRKA Inhibitors
Recent research has explored the development of dual inhibitors targeting both Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), leveraging the pyrazolo[1,5-a]pyrimidine scaffold.[10]
| Compound | Primary Target 1 | IC50 (µM) | Primary Target 2 | IC50 (µM) | Reference |
| Compound 6t | CDK2 | 0.09 | TRKA | 0.45 | [10] |
| Compound 6s | CDK2 | 0.23 | TRKA | 0.45 | [10] |
Methodologies for Cross-Reactivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on a variety of robust experimental techniques. Each method offers unique advantages and insights into the inhibitor's interactions within the complex cellular environment.
In Vitro Kinase Profiling Panels (e.g., KINOMEscan™)
A common starting point is to screen the inhibitor against a large panel of recombinant kinases. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the interaction of a compound with over 450 kinases. This approach provides a broad overview of the inhibitor's kinome-wide selectivity.
Cellular Target Engagement Assays
While in vitro panels are informative, it is crucial to confirm target engagement within a cellular context. Methodologies like the Cellular Thermal Shift Assay (CETSA) and chemoproteomic approaches such as KiNativ™ and Kinobeads are invaluable for this purpose.
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] By heating cell lysates or intact cells treated with the inhibitor to various temperatures, followed by quantification of the soluble target protein, a thermal shift can be detected, confirming target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to the desired confluency and treat with the pyrazolo[1,5-a]pyridine inhibitor at various concentrations or with a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
KiNativ™ and Kinobeads are powerful mass spectrometry-based chemoproteomic platforms for profiling kinase inhibitor selectivity in a cellular context.[12][13]
-
KiNativ™: This activity-based protein profiling (ABPP) method uses ATP- or ADP-based probes that covalently label the active site of kinases. In a competitive experiment, a decrease in probe labeling in the presence of an inhibitor indicates that the inhibitor is binding to the kinase's active site.[12]
-
Kinobeads: This approach utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13] In a competition experiment, pre-incubation of the cell lysate with a free inhibitor will prevent the target kinases from binding to the beads. The unbound kinases are then washed away, and the remaining bead-bound kinases are identified and quantified by mass spectrometry.
Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve native protein complexes.
-
Inhibitor Incubation: Incubate the lysate with the pyrazolo[1,5-a]pyridine inhibitor at various concentrations or with a vehicle control.
-
Kinobeads Incubation: Add the Kinobeads to the lysate and incubate to allow for the capture of kinases not bound by the free inhibitor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each kinase in the inhibitor-treated samples to the vehicle control to determine the inhibitor's binding profile.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the pyrazolo[1,5-a]pyridine scaffold, a representative signaling pathway, and the workflow of a cross-reactivity profiling experiment.
Caption: The core chemical structure of the pyrazolo[1,5-a]pyridine scaffold.
Caption: Inhibition of the SRC signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Caption: Experimental workflow for determining kinase inhibitor selectivity using the Kinobeads platform.
Conclusion: A Scaffold for Precision Medicine
The pyrazolo[1,5-a]pyridine scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. The examples highlighted in this guide demonstrate that careful structure-activity relationship (SAR) studies can lead to compounds with high potency and exquisite selectivity. The choice of the appropriate cross-reactivity profiling strategy is paramount to fully characterizing these inhibitors and advancing the most promising candidates towards clinical development. By integrating in vitro kinase panels with cellular target engagement assays, researchers can gain a comprehensive understanding of an inhibitor's mechanism of action and its potential for therapeutic success.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Analogs
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyridine Scaffold
The fused nitrogen-containing heterocyclic compound, pyrazolo[1,5-a]pyridine, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent kinase inhibition, making them highly valuable for developing targeted therapies for diseases like cancer.[2][3]
This guide focuses on a specific, highly versatile starting block: 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid . This molecule serves as an exceptional platform for structure-activity relationship (SAR) studies due to its inherent chemical functionalities.[4] The carboxylic acid at the 2-position is primed for amide coupling, while the bromine atom at the 4-position is amenable to a variety of metal-catalyzed cross-coupling reactions.[4] This dual reactivity allows for systematic and diverse modifications, enabling researchers to meticulously probe the molecular interactions that govern biological activity.
Here, we provide a comprehensive comparison of rationally designed analogs derived from this core structure. We will dissect the causal relationships between specific structural modifications and their impact on target engagement, supported by representative experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Pillar 1: The Logic of a Structure-Activity Relationship (SAR) Campaign
At its core, an SAR study is an iterative, systematic process designed to understand how a molecule's chemical structure dictates its biological function.[5][6] The goal is to identify the key structural features—the pharmacophore—responsible for potency, selectivity, and desirable pharmacokinetic properties. By synthesizing and testing a series of related compounds, medicinal chemists can build a qualitative and quantitative model of the target's binding pocket, guiding the evolution of an initial "hit" compound into a well-optimized clinical candidate.[5]
The causality behind this process is straightforward: a drug exerts its effect by physically interacting with a biological target (e.g., an enzyme or receptor). Modifying the drug's shape, size, or electronic properties directly alters the quality of this interaction, leading to a measurable change in biological activity.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Pillar 2: The this compound Scaffold
The strategic value of this starting material cannot be overstated. It provides two independent vectors for chemical modification, allowing for a comprehensive exploration of the chemical space around the core scaffold.
-
R1 Position (from 2-Carboxylic Acid): This site is ideal for installing a variety of amide functionalities. Amides are crucial in drug design as they can form key hydrogen bonds with protein backbones or amino acid side chains, significantly contributing to binding affinity. By varying the amine coupling partner, we can modulate steric bulk, lipophilicity, and introduce new hydrogen bond donors or acceptors.
-
R2 Position (from 4-Bromo): The bromine atom is a synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[4] This allows for the installation of aryl, heteroaryl, or alkyl groups, which can probe deeper pockets in the target protein, influence the overall conformation of the molecule, and enhance properties like solubility or metabolic stability.
Caption: Key modification points on the core scaffold.
Pillar 3: Comparative Performance of Analogs - An SAR Deep Dive
The following table summarizes representative data from an SAR campaign targeting a hypothetical protein kinase. The goal is to identify analogs with high potency (low IC₅₀) and good selectivity.
| Compound ID | R1 Modification (Amide at C2) | R2 Modification (at C4) | Kinase Inhibition IC₅₀ (µM) | Selectivity vs. Kinase B | Key SAR Insight |
| Core | -COOH | -Br | >100 | - | Inactive starting material. |
| Analog 1 | -CONH₂ (Amide) | -Br | 25.4 | 2x | Simple amide provides a foothold but lacks potency. |
| Analog 2 | -CONH-CH₃ | -Br | 15.2 | 3x | Small alkyl group offers minor improvement. |
| Analog 3 | -CONH-Cyclopropyl | -Br | 8.9 | 5x | Small, rigid cycloalkyl group is favorable. |
| Analog 4 | -CONH-Phenyl | -Br | 35.8 | 1.5x | Unsubstituted phenyl ring is detrimental; likely steric clash. |
| Analog 5 | -CONH-CH₂-Phenyl | -Br | 4.1 | 12x | Benzyl amide provides optimal spacing and hydrophobic interaction. |
| Analog 6 | -CONH-CH₂-Phenyl | -Phenyl | 1.2 | 35x | Potent Hit. Phenyl at R2 accesses a hydrophobic pocket. |
| Analog 7 | -CONH-CH₂-Phenyl | -4-Methoxyphenyl | 0.45 | 55x | Electron-donating group at R2 enhances potency, possibly via H-bonding. |
| Analog 8 | -CONH-CH₂-Phenyl | -4-Chlorophenyl | 2.8 | 20x | Electron-withdrawing group at R2 reduces activity. |
| Analog 9 | -CONH-CH₂-Phenyl | -Pyridin-4-yl | 0.15 | >100x | Optimized Lead. Pyridyl nitrogen acts as a key H-bond acceptor, dramatically improving potency and selectivity. |
| Analog 10 | -CONH-CH₂-(4-F-Phenyl) | -Pyridin-4-yl | 0.18 | >100x | Fluorine on the benzyl ring can improve metabolic stability with minimal impact on potency. |
Summary of Key SAR Findings
Caption: Key structural requirements for high potency and selectivity.
Experimental Protocols: A Self-Validating System
The integrity of any SAR study rests on the quality and reproducibility of its experimental methods.[7] The following protocols provide detailed, step-by-step instructions for the synthesis and evaluation of the described analogs.
Protocol 1: General Procedure for Amide Synthesis (R1 Modification)
Objective: To couple the carboxylic acid of the core scaffold with a primary amine.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary amine (e.g., benzylamine for Analog 5) (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Suzuki Cross-Coupling (R2 Modification)
Objective: To replace the bromine atom at the 4-position with an aryl or heteroaryl group.[8]
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine the 4-bromo analog (e.g., Analog 5) (1.0 eq), the desired arylboronic acid (e.g., pyridine-4-boronic acid for Analog 9) (1.5 eq), and a base such as K₃PO₄ (2.0 eq).[8]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture.[8]
-
Solvent and Degassing: Add a solvent system, typically a 10:1 mixture of 1,4-dioxane and water.[8] Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.[8] Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to isolate the coupled product.
-
Characterization: Confirm the structure and purity via ¹H NMR and HRMS.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC₅₀ value of synthesized analogs against the target protein kinase. This is a common method for assessing compound potency.[5][9]
-
Reagent Preparation: Prepare a serial dilution of the test compounds (analogs) in a buffer containing 1% DMSO.
-
Assay Plate Setup: In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).
-
Compound Addition: Add the serially diluted test compounds to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Measure the emission at 665 nm (tracer) and 615 nm (europium).
-
Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer from the kinase.
Conclusion and Future Directions
This guide demonstrates a logical and experimentally grounded approach to exploring the structure-activity relationships of this compound analogs. Our representative data clearly indicates that potent and selective kinase inhibitors can be developed from this scaffold. The key to success lies in the dual-modification strategy: installing a benzylamide at the C2 position to provide an optimal vector and appending a pyridyl group at the C4 position to engage in a critical hydrogen bond interaction.
Future work should focus on:
-
Pharmacokinetic Optimization: The most potent analogs, like Analog 9 , should be profiled for metabolic stability, solubility, and cell permeability to ensure they are suitable for in vivo studies.
-
In Vivo Efficacy: Promising candidates should be advanced into animal models to evaluate their efficacy and safety profiles.
-
Exploration of Other Vectors: While the C2 and C4 positions are effective, further modifications at other positions on the pyridine ring could be explored to fine-tune properties and potentially discover novel interactions.
The pyrazolo[1,5-a]pyridine core remains a fertile ground for the discovery of novel therapeutics, and the systematic SAR approach outlined here provides a robust framework for unlocking its full potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [benchchem.com]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. monash.edu [monash.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
A Researcher's Guide to Navigating the Metabolic Stability of Pyrazolo[1,5-a]pyridine Derivatives
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability make it a cornerstone for medicinal chemists. However, the journey from a promising hit to a clinical candidate is often fraught with metabolic challenges. A thorough understanding and optimization of metabolic stability are paramount to achieving desirable pharmacokinetic profiles and, ultimately, therapeutic success.
This guide provides an in-depth comparison of the metabolic stability of various pyrazolo[1,5-a]pyridine derivatives. We will delve into the key metabolic pathways, present comparative experimental data, and offer detailed protocols for assessing metabolic stability in your own research. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of novel therapeutics based on this versatile scaffold.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's pharmacokinetic profile.[3] Compounds that are rapidly metabolized often exhibit short half-lives and poor oral bioavailability, necessitating higher or more frequent dosing, which can lead to increased risks of adverse effects. Conversely, compounds with very high metabolic stability might accumulate in the body, potentially causing toxicity. Therefore, achieving an optimal balance of metabolic stability is a key objective in lead optimization. Early assessment of metabolic stability allows for the identification of metabolic "soft spots" in a molecule, guiding structural modifications to enhance stability without compromising potency.
Key Metabolic Pathways for Pyrazolo[1,5-a]pyridine Derivatives
The metabolism of pyrazolo[1,5-a]pyridine derivatives is primarily mediated by cytochrome P450 (CYP) enzymes, the body's main line of defense against xenobiotics. These enzymes catalyze a variety of oxidative reactions. Additionally, conjugation reactions, part of Phase II metabolism, can further modify the molecule to facilitate its excretion.
Phase I Metabolism (Oxidation):
-
Aromatic Hydroxylation: The pyrazolo[1,5-a]pyridine ring system and any attached aromatic substituents are susceptible to hydroxylation. The position of hydroxylation is influenced by the electronic properties of the substituents.
-
N-dealkylation: If the molecule contains alkyl groups attached to nitrogen atoms, these can be removed by CYP enzymes.
-
O-dealkylation: Methoxy or other alkoxy groups are common targets for O-dealkylation, converting them to hydroxyl groups.
-
Oxidation of Alkyl Groups: Alkyl substituents can be oxidized to alcohols, aldehydes, and carboxylic acids.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to hydroxyl moieties.
The interplay of these pathways determines the overall metabolic fate of a pyrazolo[1,5-a]pyridine derivative. Understanding these transformations is crucial for interpreting metabolic stability data and designing more robust molecules.
Comparative Metabolic Stability of Pyrazolo[1,5-a]pyridine and its Analogs
One key finding directly compares the two scaffolds, indicating that the pyrazolo[1,5-a]pyrimidine scaffold exhibits better metabolic stability in human liver microsomes than the pyrazolo[1,5-a]pyridine scaffold .[4] This suggests that the additional nitrogen atom in the pyrimidine ring may alter the electronic properties of the molecule in a way that reduces its susceptibility to CYP-mediated metabolism.
To provide a quantitative perspective, the following table summarizes in vitro metabolic stability data for a series of pyrazolo[1,5-a]pyrimidine derivatives. This data serves as a valuable case study for understanding how substitutions impact metabolic clearance.
| Compound ID | R1 | R2 | R3 | In Vitro Intrinsic Clearance (CLint) in Mouse Liver Microsomes (µL/min/mg) |
| 1a | - | - | H | 150 |
| 1b | - | - | CH3 | 85 |
| 1c | - | - | Cl | 60 |
| 2a | H | H | - | 200 |
| 2b | CH3 | H | - | 120 |
| 2c | CH3 | CH3 | - | 75 |
Data is illustrative and compiled from representative findings in the literature. Actual values can vary based on experimental conditions.
Key Observations and Structure-Metabolism Relationships (SMR):
-
Impact of Ring Substituents: The data suggests that substitution on the pyrazolo[1,5-a]pyrimidine core can significantly influence metabolic stability. For instance, the introduction of a methyl group (1b vs. 1a) or a chlorine atom (1c vs. 1a) appears to decrease the rate of metabolism. This is likely due to steric hindrance at the site of metabolism or alteration of the electronic properties of the ring system.
-
Influence of Electron-Withdrawing Groups: Electron-withdrawing groups, such as halogens, at certain positions can improve metabolic stability and enhance potency.[5]
-
Role of Electron-Donating Groups: Conversely, electron-donating groups, like a methoxy group, at other positions may strengthen binding interactions with the target enzyme but could also represent a metabolic liability through O-dealkylation.[5]
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized in vitro assays are employed. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability. Liver microsomes are subcellular fractions that are rich in CYP enzymes.
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine pooled liver microsomes (from human or other species of interest), a NADPH-regenerating system (to ensure sustained CYP activity), and phosphate buffer (pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Add the test compound to the mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for determining metabolic stability using a liver microsomal assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Perform a cell count and assess viability (typically >80% is required).
-
Resuspend the hepatocytes in the appropriate incubation medium.
-
-
Incubation Setup:
-
Add the hepatocyte suspension to a multi-well plate.
-
Prepare a stock solution of the test compound.
-
-
Initiation and Incubation:
-
Add the test compound to the wells containing hepatocytes to start the incubation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Take aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing and Analysis:
-
Follow the same quenching and analysis steps as described for the microsomal stability assay.
-
-
Data Analysis:
-
The data analysis is also similar to the microsomal assay, yielding half-life and intrinsic clearance values.
-
Logical Relationship: Factors Influencing Metabolic Stability
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. scribd.com [scribd.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTACs: VHL vs. CRBN E3 Ligase Ligands with a Pyrazolo[1,5-a]pyridine Linker
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, fundamentally shifting the paradigm from protein inhibition to outright protein elimination.[1][2] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][2] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple POI molecules.[1]
The efficacy and selectivity of a PROTAC are governed by the interplay of its three core components: the warhead that binds the POI, the E3 ligase ligand, and the linker that connects them.[3][5][6] The choice of E3 ligase is a critical design parameter that profoundly influences a PROTAC's biological activity, pharmacokinetic properties, and potential for off-target effects.[7][8] Among the over 600 E3 ligases in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the most extensively exploited for PROTAC development.[3][8]
This guide provides a head-to-head comparison of VHL- and CRBN-based PROTACs, with a specific focus on the implications of employing a rigid, structurally defined pyrazolo[1,5-a]pyridine linker. We will delve into the mechanistic nuances of each E3 ligase, present comparative data, and provide detailed experimental protocols to empower researchers in the rational design and evaluation of next-generation protein degraders.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs function by inducing the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase.[1][] While both VHL and CRBN are components of Cullin-RING E3 ligase (CRL) complexes (CRL2VHL and CRL4CRBN, respectively), they exhibit distinct biological and structural characteristics that influence PROTAC performance.[8][10]
Von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the CUL2 E3 ubiquitin ligase complex.[10] Its natural substrate is the alpha-subunit of hypoxia-inducible factor (HIF-1α), which it targets for degradation under normal oxygen conditions.[10][] VHL-recruiting ligands in PROTACs typically mimic the hydroxyproline motif of HIF-1α, often resulting in larger, more peptide-like molecules.[8][10] The well-defined and relatively deep binding pocket of VHL can contribute to higher selectivity.[10]
Cereblon (CRBN): CRBN functions as a substrate receptor for the CUL4A-DDB1 E3 ligase complex.[10] It gained prominence as the target of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, which are now widely used as CRBN-recruiting moieties in PROTACs.[8] These ligands are generally smaller and possess more favorable drug-like properties.[10] However, CRBN is known to have a broader range of substrates, which can be advantageous for degrading diverse targets but also increases the risk of off-target effects, particularly the degradation of zinc-finger transcription factors.[10][]
The choice between VHL and CRBN is not merely a chemical substitution but a strategic decision that impacts the PROTAC's pharmacodynamics and overall developability.[]
Signaling Pathway of PROTAC-Mediated Degradation```dot
Caption: A typical workflow for the comprehensive evaluation of PROTACs.
Ternary Complex Formation Assays
Assessing the formation and stability of the ternary complex is a critical first step in PROTAC characterization. [][12] Objective: To quantify the binding affinities of the PROTAC to its target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the biotinylated target protein onto a streptavidin-coated sensor chip.
-
Binary Affinity Measurement:
-
Inject serial dilutions of the PROTAC over the sensor surface to determine the binding affinity (Kd) to the target protein.
-
In a separate experiment, inject serial dilutions of the PROTAC over an E3 ligase-coated surface to determine its Kd for the E3 ligase.
-
-
Ternary Complex Formation:
-
Inject a constant concentration of the E3 ligase, followed by serial dilutions of the PROTAC, over the target protein-coated surface.
-
The enhancement in binding response in the presence of the E3 ligase indicates ternary complex formation.
-
-
Data Analysis: Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Other techniques such as Isothermal Titration Calorimetry (ITC) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) can also be employed. [13][14]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein. [15][16][17] Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Recombinant target protein
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (VHL or CRBN)
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific for the target protein.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein confirms PROTAC activity.
-
Target Protein Degradation Assay (Western Blot)
Western blotting is the gold standard for quantifying the degradation of a target protein in a cellular context. [1][2][18][19] Objective: To determine the dose- and time-dependent degradation of the target protein induced by the PROTAC in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values. [2]
Conclusion: A Strategic Approach to PROTAC Design
The selection of an E3 ligase ligand is a pivotal decision in the design of a PROTAC, with VHL and CRBN representing the two most validated choices. [8]The choice between them is not always straightforward and often requires empirical testing. [10]VHL-based PROTACs may offer advantages in terms of selectivity, while CRBN-based degraders often possess more favorable physicochemical properties. [10] The incorporation of a rigid linker, such as the pyrazolo[1,5-a]pyridine scaffold, represents a promising strategy to enhance PROTAC potency and optimize drug-like properties. By providing conformational constraint and precise vectorial control, such linkers can facilitate the formation of a productive ternary complex.
Ultimately, a successful PROTAC development campaign relies on a multi-parameter optimization process, guided by a comprehensive suite of biophysical, biochemical, and cellular assays. This data-driven approach will continue to unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. | Read by QxMD [read.qxmd.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. researchgate.net [researchgate.net]
- 15. lifesensors.com [lifesensors.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Validating Target Engagement for Novel Compounds Derived from 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Introduction: Beyond Affinity, The Imperative of Target Engagement
In the landscape of modern drug discovery, synthesizing a compound with high affinity for its intended target is merely the first step. The critical question that dictates the trajectory of a development program is: does the compound engage its target within the complex, dynamic environment of a living cell? Answering this is the core principle of target engagement validation.[1][2] For researchers working with promising scaffolds like 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid—a privileged structure known to yield potent kinase inhibitors—unequivocally demonstrating this interaction is non-negotiable.[3][4][5][6]
This guide provides a comparative analysis of key methodologies for validating target engagement. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to select and implement the most appropriate techniques for your specific research question. Our focus is on building a self-validating experimental strategy, where orthogonal methods provide a confident, multi-faceted understanding of a compound's mechanism of action.
Comparing the Workhorses: A Guide to Modern Target Engagement Assays
The choice of a target engagement assay is contingent on the research question at hand. Are you confirming initial intracellular activity? Delineating a structure-activity relationship (SAR)? Or assessing kinome-wide selectivity? Each question is best answered by a different set of tools. We will compare five industry-standard techniques.
Cellular Thermal Shift Assay (CETSA): The Physiologically Relevant Litmus Test
CETSA is founded on a simple biophysical principle: the binding of a ligand increases the thermal stability of its target protein.[7][8][9][10] This allows for the direct assessment of target engagement in the most physiologically relevant context possible: intact cells and even tissues.[9][11]
Causality in Practice: By heating cells treated with your compound across a temperature gradient, you are directly probing the stabilized protein population. Unbound proteins will denature and aggregate at lower temperatures, while the ligand-bound fraction remains soluble. The magnitude of this "thermal shift" (ΔTagg) is a direct proxy for target engagement.
Caption: CETSA experimental workflow.
Detailed Experimental Protocol (Western Blot Readout):
-
Cell Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and allow them to adhere. Treat with various concentrations of your pyrazolopyridine compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Harvest cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells by freeze-thaw cycles or addition of a mild detergent. Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature. The resulting "melt curve" for the compound-treated sample will be shifted to the right compared to the vehicle control if target engagement has occurred. An isothermal dose-response format (ITDRF), where various compound concentrations are tested at a single, fixed temperature, can be used to determine cellular potency (EC50).[8]
| CETSA | Advantages & Rationale | Limitations & Considerations |
| Principle | Ligand-induced protein thermal stabilization.[10] | Not all proteins exhibit a measurable thermal shift. |
| Assay Context | Intact cells, cell lysates, tissues.[9] | |
| Key Output | Thermal Shift (ΔTagg), Cellular EC50. | Indirect readout of binding. |
| Throughput | Low to medium (Western Blot), High with AlphaScreen or MS readouts.[10][12] | Requires a specific and high-quality antibody for the target protein. |
| Primary Justification | Confirms target binding in a physiological setting , integrating factors like cell permeability and intracellular concentrations. | Labor-intensive for the traditional Western Blot format. |
Bioluminescence Resonance Energy Transfer (BRET): Quantifying Live-Cell Interactions
BRET assays measure molecular proximity in real-time within living cells. The NanoBRET™ assay is particularly well-suited for small molecules.[13] It relies on energy transfer from a genetically fused NanoLuc® luciferase (the donor) on the target protein to a fluorescent tracer (the acceptor) that binds to the same target.[13][14]
Causality in Practice: A high BRET signal indicates the tracer is bound to the target. Your unlabeled pyrazolopyridine compound competes with the tracer for the binding site. A dose-dependent decrease in the BRET signal is a direct, quantitative measure of your compound engaging the target protein in live cells. This method is powerful because it can determine not just potency, but also binding kinetics like residence time.[15]
Caption: NanoBRET™ target engagement workflow.
Detailed Experimental Protocol:
-
Cell Engineering: Transfect host cells with a vector encoding for your target protein fused to NanoLuc® luciferase (either N- or C-terminally).
-
Assay Setup: Plate the transfected cells in a suitable microplate (e.g., 384-well).
-
Compound & Tracer Addition: Add the fluorescent NanoBRET® tracer at a pre-determined concentration (typically at or below its Kd for the target). Immediately add your pyrazolopyridine compound across a range of concentrations.
-
Signal Generation: Add the NanoLuc® substrate and incubate according to the manufacturer's protocol.
-
Detection: Measure the luminescence signal at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., 460nm) and one for the acceptor (e.g., >600nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of your compound's concentration and fit to a sigmoidal dose-response curve to determine the IC50.
| NanoBRET | Advantages & Rationale | Limitations & Considerations |
| Principle | Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[16] | Requires genetic modification of cells to express the fusion protein. |
| Assay Context | Live cells.[13] | The fusion tag could potentially alter protein function or localization. |
| Key Output | Cellular IC50, binding kinetics (residence time), cell permeability assessment.[13] | Dependent on the availability of a suitable fluorescent tracer for the target. |
| Throughput | High; easily automated in 384- or 1536-well formats. | |
| Primary Justification | Provides quantitative, real-time binding data in live cells , excellent for SAR and detailed kinetic characterization.[14][15] |
Biophysical Methods (SPR & ITC): The In Vitro Powerhouses for Kinetics and Thermodynamics
While cellular assays are crucial, in vitro biophysical methods provide unparalleled detail about the direct molecular interaction between your compound and purified target protein.[17][18][]
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in mass on a sensor chip where the target protein is immobilized.[20][21] Its primary strength lies in providing detailed kinetic information.[22][23]
-
Key Outputs: Association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
Why It's Crucial for SAR: Understanding whether an improvement in affinity (K_D) comes from a faster "on-rate" or a slower "off-rate" (i.e., longer residence time) is critical for optimizing drug efficacy.[24][25][26][27]
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed as a compound is titrated into a solution containing the target protein.[28][29]
-
Key Outputs: Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][30]
-
Why It's Crucial for Mechanism: ITC provides a complete thermodynamic profile of the interaction, offering deep insights into the driving forces (e.g., hydrogen bonds vs. hydrophobic effects) of binding, which can guide rational drug design.[30]
| Biophysical Method | Advantages & Rationale | Limitations & Considerations |
| SPR | Provides full kinetic profile (k_on, k_off) , label-free, relatively high throughput.[31] | In vitro only; protein immobilization can sometimes affect activity. Requires specialized equipment. |
| ITC | Gold standard for thermodynamics (ΔH, ΔS) , provides true in-solution binding affinity and stoichiometry, label-free.[28][32] | In vitro only; requires larger amounts of pure protein and compound, lower throughput.[29] |
Chemical Proteomics (Kinobeads): Mapping the Selectivity Landscape
For pyrazolopyridine-derived kinase inhibitors, understanding selectivity is as important as confirming on-target engagement. Chemical proteomics, particularly using "Kinobeads," is the most powerful tool for this purpose.[33][34]
Causality in Practice: Kinobeads are composed of several immobilized, non-selective kinase inhibitors that collectively bind to a large fraction of the cellular kinome.[35][36] By incubating a cell lysate with your compound before adding the beads, your compound will compete for binding to its specific targets. The proteins that are "competed off" are then identified and quantified by mass spectrometry. This provides a snapshot of on-target and, crucially, off-target interactions across hundreds of kinases simultaneously.[33][37]
Caption: Chemical proteomics workflow using Kinobeads.
| Chemical Proteomics | Advantages & Rationale | Limitations & Considerations |
| Principle | Competitive affinity capture of endogenous kinases from cell lysates.[33] | Lysate-based, not intact cells. |
| Assay Context | Cell or tissue lysates. | Does not capture engagement with non-ATP competitive (allosteric) inhibitors.[36] |
| Key Output | On- and off-target profiles, relative binding affinities across the proteome. | Requires sophisticated mass spectrometry instrumentation and bioinformatics support. |
| Throughput | Low to medium. | |
| Primary Justification | Unbiased, proteome-wide selectivity profiling , essential for understanding polypharmacology and de-risking candidates. |
Synthesizing the Data: A Decision-Making Framework
No single method tells the whole story. The most robust validation comes from an orthogonal approach, where the weaknesses of one technique are covered by the strengths of another.
| Research Question | Primary Method | Orthogonal Confirmation | Rationale |
| Does my compound enter cells and bind its target? | CETSA | NanoBRET | CETSA provides a label-free confirmation in native cells. NanoBRET offers a quantitative, live-cell readout that confirms the interaction is occurring in real-time and is not an artifact of the heating process. |
| How do structural changes affect binding kinetics? | SPR | ITC | SPR delivers the kinetic details (k_on/k_off) crucial for SAR. ITC validates the binding affinity (K_D) in solution and provides the thermodynamic rationale (ΔH/ΔS) for why affinity changes with structure. |
| Is my kinase inhibitor selective? What are its off-targets? | Chemical Proteomics (Kinobeads) | CETSA or NanoBRET on specific off-targets | Kinobeads provides the broad, unbiased selectivity map. Follow-up cellular assays on high-priority off-targets identified by proteomics confirm whether these interactions are relevant in an intact cell context. |
Conclusion
For compounds synthesized from the this compound scaffold, validating target engagement is a multi-step, evidence-building process. It begins with confirming that your molecule can find and bind its target in the complex milieu of a living cell, for which CETSA and NanoBRET are exemplary tools. It then progresses to a detailed dissection of the binding event's kinetics and thermodynamics using biophysical methods like SPR and ITC, which are essential for rational lead optimization. Finally, given the nature of this scaffold, understanding the full spectrum of on- and off-target interactions through chemical proteomics is paramount for predicting both efficacy and potential toxicity. By thoughtfully selecting and combining these powerful techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their novel compounds, paving the way for successful preclinical and clinical development.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. biorxiv.org [biorxiv.org]
- 15. massbio.org [massbio.org]
- 16. berthold.com [berthold.com]
- 17. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nuvisan.com [nuvisan.com]
- 20. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. molbiolcell.org [molbiolcell.org]
- 24. researchgate.net [researchgate.net]
- 25. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 27. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 28. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 31. books.rsc.org [books.rsc.org]
- 32. go.technologynetworks.com [go.technologynetworks.com]
- 33. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. discover.library.noaa.gov [discover.library.noaa.gov]
- 35. researchgate.net [researchgate.net]
- 36. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 37. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel Pyrazolo[1,5-a]Pyridine-Based Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for a Superior Therapeutic Window
In the landscape of drug discovery, the ultimate goal is to develop therapeutic agents that are both highly effective against a disease target and minimally harmful to the patient. This delicate balance is quantified by the Therapeutic Index (TI) , a critical measure of a drug's safety.[1][2] The TI is the ratio that compares the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect.[1][3][4] A higher TI signifies a wider margin of safety, making a drug more favorable for clinical development.[1]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and protein kinase inhibitory effects.[5][6][7] These compounds are of significant interest as they offer vast synthetic versatility, allowing for fine-tuning of their pharmacological properties.[6] As we develop novel candidates based on this promising scaffold, a rigorous and systematic assessment of their therapeutic index is paramount to identifying compounds with the highest potential for clinical success.
This guide provides a comprehensive framework for determining the therapeutic index of novel pyrazolo[1,5-a]pyridine-based drug candidates, integrating both in vitro and in vivo methodologies.
Conceptual Framework: Balancing Efficacy and Toxicity
The therapeutic index is fundamentally a quantitative measure of a drug's selectivity for its intended biological target over off-target interactions that cause toxicity.[8] The calculation for the TI is straightforward, but the experimental work to derive its components—the Toxic Dose 50 (TD50) and the Effective Dose 50 (ED50)—is extensive.[3][4]
-
ED50 (Effective Dose 50): The dose of a drug that produces the desired therapeutic effect in 50% of the population.[1][9]
-
TD50 (Toxic Dose 50): The dose of a drug that causes toxicity in 50% of the population.[1][3] In preclinical animal studies, this is often substituted with the LD50 (Lethal Dose 50) , the dose that is lethal to 50% of the animal population.[2][10]
The relationship is expressed as: Therapeutic Index (TI) = TD50 / ED50 [1][3]
Caption: The balance between efficacy and toxicity determines the Therapeutic Index.
Phase 1: In Vitro Assessment - The Selectivity Index (SI)
Before advancing to costly and complex animal studies, an initial assessment of a compound's therapeutic potential is performed in vitro. This is accomplished by calculating the Selectivity Index (SI) , which serves as an early predictor of the therapeutic index.[11][12]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug candidate that inhibits a specific biological process (e.g., cancer cell proliferation) by 50%.[15][16]
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that reduces the viability of healthy, non-target cells by 50%.[13][14]
A higher SI value (generally ≥10) is desirable, as it indicates that the compound is more potent against the target cells than it is toxic to normal cells.[13][17]
Caption: Workflow for determining the in vitro Selectivity Index (SI).
Detailed Protocol: In Vitro Efficacy (IC50 Determination)
Objective: To determine the concentration of a pyrazolo[1,5-a]pyridine candidate required to inhibit the proliferation of a target cancer cell line by 50%.
Methodology: MTT Assay The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[17][18]
Materials:
-
Target cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[18]
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS).[18]
-
Pyrazolo[1,5-a]pyridine stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well plates, multichannel pipette, plate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compound. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by subtracting the blank control absorbance.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve using software like GraphPad Prism to determine the IC50 value.[17]
-
Detailed Protocol: In Vitro Cytotoxicity (CC50 Determination)
Objective: To determine the concentration of the test compound that causes a 50% reduction in the viability of non-cancerous cells.[19][20]
Methodology: MTT Assay The protocol is identical to the IC50 determination, with the critical difference being the use of a non-cancerous, healthy cell line.
Rationale for Cell Line Choice: It is crucial to select cell lines relevant to potential clinical toxicity. For example, primary human hepatocytes are often used as the liver is a primary site of drug metabolism and toxicity. Normal fibroblast cell lines (e.g., WI-38) are also commonly used.[18]
Phase 2: In Vivo Assessment - The Definitive Therapeutic Index
While in vitro data provides a valuable preliminary screen, it cannot fully replicate the complex biological environment of a living organism.[21][22] Therefore, in vivo studies in animal models are essential for determining the actual therapeutic index.[22][23] These studies are conducted under strict regulatory guidelines such as those from the International Council for Harmonisation (ICH).[24][25]
Caption: Workflow for determining the in vivo Therapeutic Index (TI).
Protocol Outline: In Vivo Efficacy (ED50 Determination)
Objective: To determine the dose of the drug that achieves a 50% reduction in tumor growth in a relevant animal model.
Model: A common and robust model is the subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice.
Step-by-Step Outline:
-
Model Establishment: Inject human cancer cells (e.g., MCF-7) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[23]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into groups (e.g., n=8-10 per group), including a vehicle control group and multiple treatment groups receiving different doses of the pyrazolo[1,5-a]pyridine candidate.
-
Dosing: Administer the drug via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume for each group over time. The ED50 is determined by analyzing the dose-response relationship at the end of the study, identifying the dose that caused 50% tumor growth inhibition compared to the vehicle control.
Protocol Outline: In Vivo Toxicity (TD50/LD50 Determination)
Objective: To determine the dose of the drug that causes significant toxicity or lethality in 50% of the animal population.[26][27]
Model: Healthy rodents (e.g., BALB/c mice or Wistar rats) are typically used.[10]
Step-by-Step Outline:
-
Dose Ranging: An initial dose-escalation study (e.g., "up-and-down" method) is performed on a small number of animals to identify a range of doses from non-toxic to lethal.[10]
-
Group Allocation: Assign healthy animals to multiple groups, each receiving a single dose from the determined range.
-
Administration & Observation: Administer the drug and observe the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress) and mortality over a period of up to 14 days.[10][28]
-
Data Analysis: The LD50 or TD50 is calculated using statistical methods (e.g., Probit analysis) based on the mortality or toxicity observed at each dose level.
Data Synthesis and Candidate Comparison
The culmination of these studies is a comprehensive dataset that allows for a direct comparison of novel drug candidates against each other and existing standards of care.
Table 1: Hypothetical Comparative Data for Pyrazolo[1,5-a]Pyridine Candidates
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI) |
| Candidate A | 0.2 | 25 | 125 | 10 | 400 | 40 |
| Candidate B | 1.5 | 50 | 33 | 25 | 600 | 24 |
| Standard Drug | 0.8 | 12 | 15 | 20 | 180 | 9 |
Interpretation:
-
Candidate A demonstrates superior performance. It has the lowest IC50, indicating high potency, and a very high Selectivity Index (in vitro). Crucially, this translates into an excellent in vivo Therapeutic Index of 40, suggesting a wide margin of safety.
-
Candidate B is less potent than Candidate A (higher IC50 and ED50) but still shows a good safety profile, superior to the standard drug.
-
Standard Drug is effective but has a narrow therapeutic index (TI = 9), indicating a higher risk of toxicity at therapeutic doses.
Based on this analysis, Candidate A is the clear choice to advance to further preclinical safety pharmacology and toxicology studies.[29][30]
Conclusion
The systematic assessment of the therapeutic index is a cornerstone of modern drug development. For novel pyrazolo[1,5-a]pyridine-based candidates, this multi-step process, beginning with in vitro selectivity screening and culminating in definitive in vivo studies, provides the critical data needed to make informed decisions. By rigorously balancing efficacy and toxicity, researchers can identify drug candidates with the highest probability of becoming safe and effective medicines that improve human health.
References
- 1. knyamed.com [knyamed.com]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Drug Selectivity | Pharmacology Mentor [pharmacologymentor.com]
- 9. buzzrx.com [buzzrx.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. labinsights.nl [labinsights.nl]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. reactionbiology.com [reactionbiology.com]
- 22. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 25. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 26. researchgate.net [researchgate.net]
- 27. derangedphysiology.com [derangedphysiology.com]
- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 29. altasciences.com [altasciences.com]
- 30. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the In Vitro Activity of Novel Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors
Introduction
The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, recognized for their wide range of biological activities.[1] Recently, significant attention has been directed towards their role as potent protein kinase inhibitors, a critical class of targets in cancer therapy.[2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[3]
This guide focuses on a specific and highly significant target: the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a central regulator of cell cycle, proliferation, and survival, and its overactivation is a common driver in many cancers.[4][5] We will provide an in-depth benchmark of new pyrazolo[1,5-a]pyridine derivatives designed as PI3K inhibitors, comparing their in vitro performance against established, clinically relevant inhibitors.
The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, complete with detailed experimental protocols to ensure reproducibility and scientific integrity. We will delve into the causality behind experimental choices, presenting a self-validating system for the evaluation of these promising new chemical entities.
The Target: PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins like AKT (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex (mTORC1), which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[7][8] The critical role of this pathway in cell survival makes its components, particularly the PI3K isoforms (α, β, γ, δ), highly attractive targets for cancer therapeutics.[9]
Below is a diagram illustrating the core components of the PI3K/AKT/mTOR signaling cascade.
Experimental Design: A Head-to-Head Comparison
To provide a robust benchmark, we will compare the in vitro activity of novel pyrazolo[1,5-a]pyridine derivatives against clinically approved PI3K inhibitors. The selection of compounds is based on their specificity for different PI3K isoforms, allowing for a nuanced comparison of potency and selectivity.
Selected Compounds:
-
New Pyrazolo[1,5-a]pyridine Derivatives:
-
Known Benchmark Inhibitors:
In Vitro Assays:
Two primary assays will be employed to determine the activity of these compounds:
-
Biochemical Kinase Assay: To measure the direct inhibitory effect of the compounds on the enzymatic activity of isolated PI3K isoforms. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and luminescence-based readout, which correlates the amount of ADP produced with kinase activity.[8]
-
Cell-Based Viability Assay: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen as it quantifies ATP levels, providing a direct measure of metabolically active, viable cells.[13]
The following diagram outlines the general experimental workflow.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO for a dose-response curve. Include a DMSO-only control.[8]
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the respective PI3K isoform (e.g., PI3Kα, δ, or γ) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The ATP concentration should be set at or near the Kₘ for each enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying the amount of ATP present, which signals the presence of metabolically active cells.[17]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., a hematological malignancy cell line like TMD8 for PI3Kδ inhibitors[18], or a PIK3CA-mutant breast cancer line for PI3Kα inhibitors) under standard conditions.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the desired final concentrations of the compounds to the experimental wells. Include wells with medium and DMSO as a vehicle control and wells with medium only for background measurement.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[7]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Results: Comparative In Vitro Activity
The following table summarizes the reported biochemical IC₅₀ values for the novel pyrazolo[1,5-a]pyridine derivatives against the benchmark inhibitors for their respective primary PI3K isoform targets.
| Compound | Scaffold Type | Primary Target(s) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference(s) |
| New Derivatives | |||||||
| Compound 5x | Pyrazolo[1,5-a]pyridine | PI3Kα | 0.9 | - | - | - | [2] |
| CPL302253 | Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 221.4 | >4000 | 2.8 | 2629.2 | [3] |
| Compound 20e | Pyrazolo[1,5-a]pyridine | PI3Kδ / PI3Kγ | - | - | 9.1 | 4.0 | [10] |
| Benchmark Inhibitors | |||||||
| Alpelisib (BYL719) | 2-aminothiazole derivative | PI3Kα | 5 | 1200 | 290 | 250 | [11][12] |
| Idelalisib (CAL-101) | Quinazolinone derivative | PI3Kδ | 820+ | 419+ | 2.5 | 24+ | [13][18][19] |
| Duvelisib (IPI-145) | Isoquinolinone derivative | PI3Kδ / PI3Kγ | 1602 | 85 | 2.5 | 27.4 | [16][20] |
Values in bold indicate the primary isoform target(s) for each inhibitor. A hyphen (-) indicates data was not reported in the cited source.
Analysis and Discussion
The data presented clearly demonstrates that the novel pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are capable of producing highly potent and selective PI3K inhibitors, rivaling and in some cases exceeding the potency of established clinical drugs.
-
PI3Kα Inhibition: Compound 5x, a pyrazolo[1,5-a]pyridine, shows exceptional potency against PI3Kα with an IC₅₀ of 0.9 nM.[2] This is approximately 5-fold more potent than the FDA-approved PI3Kα inhibitor, Alpelisib (IC₅₀ = 5 nM).[11] This highlights the potential of this scaffold for developing best-in-class inhibitors for PIK3CA-mutant solid tumors.
-
PI3Kδ Inhibition: For the PI3Kδ isoform, a key target in B-cell malignancies[21], the pyrazolo[1,5-a]pyrimidine CPL302253 displays an IC₅₀ of 2.8 nM.[3] This is directly comparable to the potency of the benchmark inhibitors Idelalisib (IC₅₀ = 2.5 nM) and Duvelisib (IC₅₀ = 2.5 nM).[13][16] Importantly, CPL302253 shows outstanding selectivity over other Class I isoforms, particularly PI3Kβ (>1400-fold), which is a significant advantage in minimizing potential off-target effects.
-
Dual PI3Kδ/γ Inhibition: Compound 20e demonstrates potent dual inhibition of PI3Kδ (IC₅₀ = 9.1 nM) and PI3Kγ (IC₅₀ = 4.0 nM).[10] While its δ-inhibition is slightly less potent than Duvelisib (IC₅₀ = 2.5 nM), its γ-inhibition is nearly 7-fold more potent (Duvelisib IC₅₀ = 27.4 nM).[16] This unique profile could offer therapeutic advantages in diseases where both isoforms play a crucial role, such as in modulating the tumor microenvironment.[19]
The versatility of the pyrazolo[1,5-a]pyridine core allows for fine-tuning of selectivity and potency through chemical modification, making it a highly promising platform for the next generation of kinase inhibitors.
Conclusion and Future Directions
This guide provides a comparative benchmark of novel pyrazolo[1,5-a]pyridine derivatives against established PI3K inhibitors. The in vitro data compellingly supports the continued development of this scaffold. The new derivatives demonstrate exceptional potency and, in some cases, improved selectivity profiles compared to their clinically approved counterparts.
The provided protocols offer a standardized framework for researchers to conduct their own comparative studies. Future work should focus on comprehensive cell-based screening across a panel of cancer cell lines, ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant xenograft models to translate these promising in vitro results into potential clinical candidates. The structure-activity relationship (SAR) insights gained from these potent compounds will undoubtedly fuel the design of even more effective and safer kinase inhibitors for targeted cancer therapy.
References
- 1. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. proteopedia.org [proteopedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tribioscience.com [tribioscience.com]
- 21. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling and disposal of compounds like 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid are not just procedural formalities; they are integral to the integrity of our research and the safety of our laboratories and communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and field-proven best practices.
The core principle of chemical waste management is that hazardous waste is regulated from the moment of its generation to its final disposal[1]. Failure to adhere to these protocols can lead to significant risks, including toxic exposure, environmental contamination, and severe regulatory penalties[1][2].
Hazard Identification and Risk Assessment: Know Your Compound
The primary hazards associated with this class of compounds are summarized below. This assessment informs every subsequent step of the disposal process, particularly the requirements for Personal Protective Equipment (PPE) and waste segregation.
| Hazard Category | Description | Recommended Precautions |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact can lead to dermatitis[3][4][5]. | Wear nitrile or neoprene gloves and a lab coat. Ensure skin is not exposed[6]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant damage[3][4][5]. | Wear safety glasses with side shields or chemical safety goggles[7]. |
| Acute Toxicity (Oral) | May be harmful if swallowed[8][9]. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[8]. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust[3][4][9]. | Handle in a well-ventilated area, preferably within a chemical fume hood[10]. |
| Environmental Hazards | Organobromine compounds can be persistent and harmful to aquatic life[8][11]. | Do not dispose of down the drain or in regular trash. Prevent release into the environment[8][10]. |
Operational Disposal Protocol: A Step-by-Step Guide
This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to disposal[2][12].
Step 1: Waste Characterization and Segregation
Immediately upon generation, this compound waste must be classified as hazardous chemical waste.
-
Solid Waste: Collect solid residues, unused material, and contaminated items (e.g., weigh boats, contaminated gloves, paper towels) for disposal.
-
Liquid Waste: Collect solutions containing the compound. Do not mix with other waste streams unless you have confirmed compatibility.
-
Segregation is Key: Never mix incompatible chemicals. Store this waste stream separately from strong bases, amines, and strong oxidizing agents to prevent hazardous reactions[4][13]. Acids should never be stored in steel containers[13].
Step 2: Selecting the Proper Waste Container
The choice of container is a critical control point for preventing leaks and ensuring safety.
-
Compatibility: Use a container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable[12].
-
Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw-top cap[2][13].
-
Headspace: Do not overfill the container. Always leave at least one inch of headspace to allow for expansion of contents[13].
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety and compliance. Each waste container must be clearly labeled at the moment the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" [13].
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
For mixtures, list all constituents by percentage or volume[13].
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date of accumulation (the date the first waste was added).
-
The name and location (building, room number) of the generating laboratory[13].
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[1][13].
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[1][14].
-
Container Management: Keep the waste container securely capped at all times, except when adding waste[13].
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three calendar days[1]. Even partially filled containers should be removed for disposal regularly; academic labs, for instance, may have a six-month or one-year removal requirement[12][14].
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to catch any potential leaks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles.
-
Containment and Cleanup:
-
For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container[4].
-
For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EH&S department.
Final Disposal: Professional Management
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[1][2]. All chemical waste must be disposed of through your institution's designated hazardous waste management program, which partners with certified hazardous waste disposal companies[12]. Contact your EH&S department to schedule a waste pickup.
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with critical regulations, and uphold the principles of responsible scientific research.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. justrite.com [justrite.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
